Decoyinine
Description
This compound has been reported in Streptomyces angustmyceticus with data available.
structure; from Streptomyces hygroscopicus; inhibits GMP synthesis
Properties
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-SOCHQFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173859 | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-04-8 | |
| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angustmycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angustmycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2004-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Decoyinine: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decoyinine, a nucleoside antibiotic with demonstrated biological activities, was first discovered and isolated from the fermentation broth of Streptomyces hygroscopicus. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for the fermentation of the producing organism, and comprehensive methodologies for the extraction, purification, and quantification of this compound. Furthermore, this document explores the regulatory networks governing secondary metabolite production in Streptomyces, offering insights into potential strategies for yield optimization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and regulatory pathways are visualized using diagrams to facilitate understanding.
Introduction
Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium renowned for its prolific production of a wide array of secondary metabolites with significant pharmaceutical applications. Among these is this compound, a purine nucleoside analog also known as Angustmycin A. First reported in 1959, this compound has attracted interest due to its unique chemical structure and biological properties. This document serves as a comprehensive technical resource for researchers and professionals engaged in the study and development of this compound, providing detailed methodologies and insights into its production.
The Discovery of this compound
This compound was first reported in 1959 by Vavra, Dietz, Churchill, Siminoff, and Koepsell. The producing organism was identified as a subspecies of Streptomyces hygroscopicus, subsequently named Streptomyces hygroscopicus subsp. decoyicus in honor of the discovered compound. This initial work laid the foundation for subsequent research into the fermentation, isolation, and characterization of this unique nucleoside antibiotic.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is critical for maximizing the yield of this secondary metabolite.
Culture Media Composition
Various media compositions have been developed for the cultivation of Streptomyces hygroscopicus to enhance antibiotic production. A typical fermentation medium for this compound production includes a combination of carbon sources, nitrogen sources, and mineral salts.
Table 1: Exemplary Fermentation Medium Composition for this compound Production
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 40 | Primary Carbon Source |
| Soluble Starch | 10 - 20 | Complex Carbon Source |
| Soybean Meal | 10 - 20 | Nitrogen Source |
| Yeast Extract | 2 - 5 | Nitrogen and Growth Factor Source |
| K2HPO4 | 0.5 - 1.0 | Phosphate Source and pH Buffering |
| MgSO4·7H2O | 0.5 - 1.0 | Mineral Source |
| NaCl | 2 - 5 | Osmotic Balance |
| CaCO3 | 1 - 3 | pH Buffering |
Fermentation Parameters
Control of physical parameters during fermentation is crucial for optimal growth and this compound production.
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range |
| Temperature | 28 - 30 °C |
| pH | 6.8 - 7.2 |
| Agitation | 150 - 250 rpm |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 96 - 168 hours |
Experimental Protocol: Fermentation of Streptomyces hygroscopicus**
-
Inoculum Preparation: Aseptically transfer a loopful of spores from a mature slant culture of S. hygroscopicus into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a production fermenter containing the optimized fermentation medium (Table 1) with 5-10% (v/v) of the seed culture.
-
Process Control: Maintain the fermentation parameters as outlined in Table 2. Monitor pH, dissolved oxygen, and glucose concentration throughout the fermentation.
-
Harvesting: After the optimal fermentation time (typically determined by a decline in production rate), harvest the fermentation broth for this compound extraction.
Isolation and Purification of this compound
The recovery and purification of this compound from the fermentation broth involves a multi-step process designed to separate it from other cellular components and media constituents.
Extraction
-
Biomass Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. This compound is typically found in the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol, at a slightly acidic pH (e.g., pH 4-5). Repeat the extraction process three times to ensure maximum recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.
Table 3: Chromatographic Purification Resins and Solvents for this compound
| Chromatography Technique | Stationary Phase (Resin) | Mobile Phase (Solvents) |
| Adsorption Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol gradient |
| Ion-Exchange Chromatography | Dowex 50W-X8 (H+ form) | 0.1 M NH4OH |
| Size-Exclusion Chromatography | Sephadex G-25 | Water or dilute buffer |
| Reversed-Phase HPLC | C18 column (5 µm, 4.6 x 250 mm) | Acetonitrile:Water gradient with 0.1% TFA |
Experimental Protocol: Purification of this compound
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column pre-equilibrated with chloroform. Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1% to 20% methanol). Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ion-Exchange Chromatography: Pool the this compound-containing fractions and apply them to a cation-exchange column (e.g., Dowex 50W-X8). Wash the column with deionized water and then elute this compound with a dilute solution of ammonium hydroxide.
-
Size-Exclusion Chromatography: Further purify the this compound fraction using a size-exclusion column (e.g., Sephadex G-25) to remove any remaining small molecule impurities.
-
Preparative HPLC: For final polishing and to obtain high-purity this compound, utilize preparative reversed-phase HPLC with a C18 column and a suitable gradient of acetonitrile in water.
Caption: this compound Isolation Workflow.
Quantitative Analysis of this compound
Accurate quantification of this compound in fermentation broths and purified samples is essential for process optimization and characterization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.
HPLC Method
Table 4: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Quantification
-
Sample Preparation: Centrifuge the fermentation broth sample to remove solids. Dilute the supernatant with the initial mobile phase composition. Filter the diluted sample through a 0.22 µm syringe filter.
-
Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.
Regulatory Pathways for this compound Biosynthesis
The biosynthesis of secondary metabolites like this compound in Streptomyces is a tightly regulated process, influenced by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory cascade for this compound is not fully elucidated, it is expected to follow the general principles of antibiotic regulation in this genus.
Key regulatory elements typically include:
-
Two-Component Systems (TCS): These systems perceive external signals and initiate a phosphorylation cascade that leads to the activation or repression of target genes.
-
Pleiotropic Regulators: Global regulators that control multiple cellular processes, including secondary metabolism and morphological differentiation.
-
Pathway-Specific Regulators: Transcriptional activators or repressors located within the this compound biosynthetic gene cluster (BGC) that directly control the expression of the biosynthetic genes.
Caption: Putative this compound Biosynthesis Regulation.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and production of this compound from Streptomyces hygroscopicus. The detailed experimental protocols and tabulated data offer a valuable resource for researchers aiming to work with this intriguing nucleoside antibiotic. Further research into the specific biosynthetic pathway and its regulation will be instrumental in developing strategies for enhanced production and for the potential discovery of novel derivatives with improved therapeutic properties.
An In-depth Technical Guide to Decoyinine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decoyinine, also known as Angustmycin A, is a naturally occurring nucleoside analog produced by certain species of Streptomyces, such as Streptomyces hygroscopicus.[1] It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a selective inhibitor of GMP synthase and its ability to induce sporulation in bacteria like Bacillus subtilis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action.
Chemical Structure and Identification
This compound is structurally similar to adenosine, featuring a purine nucleobase (adenine) linked to an unusual unsaturated sugar moiety. Its systematic IUPAC name is (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol.[2][3][4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | [2][3][4] |
| Synonyms | Angustmycin A, U-7984 | [5] |
| CAS Number | 2004-04-8 | [5] |
| Molecular Formula | C₁₁H₁₃N₅O₄ | [5] |
| SMILES | C=C1--INVALID-LINK--(CO)N2C=NC3=C(N=CN=C32)N)O">C@HO | [2] |
| InChI Key | UZSSGAOAYPICBZ-SOCHQFKDSA-N | [6] |
Physicochemical Properties
This compound presents as a white to off-white crystalline solid.[5] A summary of its key physicochemical properties is provided in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 279.25 g/mol | [1] |
| Melting Point | 186-188 °C | |
| Solubility | Soluble in DMSO and warm water. Sparingly soluble in ethanol and methanol. | [5] |
| Purity | Typically >98% (by HPLC) | |
| Storage | Store at -20°C for long-term stability. Solutions should be protected from light. | [5] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.15 | s | H-8 (adenine) |
| 8.13 | s | H-2 (adenine) |
| 7.25 | br s | -NH₂ (adenine) |
| 6.05 | d | H-1' |
| 5.25 | s | H-5'a |
| 5.00 | s | H-5'b |
| 4.65 | t | H-2' |
| 4.25 | t | H-3' |
| 3.80 | d | -CH₂OH |
| 3.60 | d | -CH₂OH |
Table 4: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 156.2 | C-6 (adenine) |
| 152.5 | C-2 (adenine) |
| 149.0 | C-4 (adenine) |
| 141.0 | C-8 (adenine) |
| 119.3 | C-5 (adenine) |
| 150.5 | C-4' |
| 109.8 | C-5' |
| 90.5 | C-1' |
| 78.5 | C-2' |
| 74.0 | C-3' |
| 63.0 | -CH₂OH |
Table 5: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3300-3400 | O-H and N-H stretching |
| 2920-2980 | C-H stretching (aliphatic) |
| 1640-1680 | C=N and C=C stretching (aromatic) |
| 1580-1620 | N-H bending |
| 1050-1150 | C-O stretching |
Table 6: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 279.1 | [M+H]⁺ (Protonated Molecule) |
| 262.1 | [M+H - H₂O]⁺ |
| 135.1 | [Adenine+H]⁺ |
Biological Activity and Signaling Pathways
Inhibition of GMP Synthase
The primary mechanism of action of this compound is the selective, non-competitive inhibition of GMP (guanosine monophosphate) synthase (GMPS).[7] This enzyme catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). By inhibiting GMPS, this compound depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP).
Induction of Sporulation in Bacillus subtilis
In Bacillus subtilis, the initiation of sporulation is a complex process regulated by a phosphorelay signaling cascade that responds to nutrient limitation. The master regulator of this process is the transcription factor Spo0A, which, in its phosphorylated form (Spo0A~P), initiates the genetic program of sporulation.
This compound induces sporulation even in the presence of nutrients that would normally repress this process.[8] This effect is a direct consequence of the depletion of intracellular GTP pools. Low GTP levels are a key signal for the initiation of the sporulation phosphorelay.
Experimental Protocols
GMP Synthase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on GMP synthase activity. The assay measures the conversion of XMP to GMP.
Materials:
-
Purified GMP synthase
-
Xanthosine monophosphate (XMP) solution
-
ATP solution
-
Glutamine solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and glutamine at their final desired concentrations.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the GMP synthase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the XMP solution to each well.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Bacillus subtilis Sporulation Assay
This protocol outlines a method to induce and monitor sporulation in Bacillus subtilis using this compound.
Materials:
-
Bacillus subtilis strain (e.g., wild-type)
-
Nutrient-rich liquid medium (e.g., Luria-Bertani broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Microscope with phase-contrast optics
-
Heat block or water bath (80°C)
-
Nutrient agar plates
-
Spectrophotometer
Procedure:
-
Inoculate an overnight culture of B. subtilis into fresh nutrient-rich medium.
-
Grow the culture at 37°C with shaking until it reaches the mid-exponential phase of growth (OD₆₀₀ ≈ 0.4-0.6).
-
Divide the culture into two flasks. To one, add this compound to the desired final concentration (e.g., 100 µg/mL). To the other, add an equivalent volume of the vehicle (e.g., sterile water or DMSO) as a negative control.
-
Continue to incubate both cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours) after the addition of this compound, take samples from each culture for analysis.
-
Phase-Contrast Microscopy: Observe a small aliquot of the culture under a phase-contrast microscope. Sporulating cells and free spores will appear as phase-bright bodies.
-
Heat Resistance Assay: a. Dilute a portion of the culture sample in PBS. b. Heat the diluted sample at 80°C for 20 minutes to kill vegetative cells. c. Serially dilute the heat-treated sample and plate onto nutrient agar plates. d. As a control for total viable cells, serially dilute and plate an unheated portion of the same culture sample. e. Incubate the plates overnight at 37°C and count the colony-forming units (CFUs). f. The sporulation efficiency is calculated as (CFU of heat-treated sample / CFU of unheated sample) x 100%.
Conclusion
This compound remains a valuable tool for researchers studying nucleotide metabolism and bacterial development. Its well-defined mechanism of action as a GMP synthase inhibitor provides a clear basis for its biological effects. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a comprehensive resource for scientists and drug development professionals working with this potent nucleoside analog. Further research into the therapeutic potential of this compound and its derivatives, particularly in the areas of antimicrobial and anticancer drug discovery, is warranted.
References
- 1. static.igem.org [static.igem.org]
- 2. Quantification and isolation of Bacillus subtilis spores using cell sorting and automated gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. A new enzymatic assay for guanosine 3':5'-cyclic monophosphate and its application to the ductus deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A procedure for high-yield spore production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Pathway: A Technical Review of Decoyinine Biosynthesis in Bacteria
A comprehensive review of the current scientific literature reveals a notable gap in the detailed elucidation of the complete biosynthetic pathway of decoyinine, a nucleoside antibiotic with significant biological activities. While the effects of this compound as an inhibitor of GMP synthetase are well-documented, the specific enzymatic steps and genetic architecture underlying its production in bacteria, primarily Streptomyces species, remain largely uncharacterized in publicly accessible research.
This compound, also known as angustmycin A, is a purine nucleoside analog that exhibits a range of biological effects, including the induction of sporulation and the enhancement of secondary metabolite production in various bacteria. Its primary mode of action is the inhibition of Guanosine Monophosphate (GMP) synthetase, a crucial enzyme in the purine biosynthesis pathway. This inhibition leads to a depletion of cellular GTP pools, triggering a variety of physiological responses.
Despite the interest in its biological activities, a detailed, step-by-step guide to the biosynthesis of this compound itself cannot be constructed from the available scientific literature. Searches for the this compound biosynthetic gene cluster, the specific enzymes involved, and the precursor molecules have not yielded the specific and quantitative data required for an in-depth technical guide as requested. The majority of research focuses on the downstream effects of exogenously applied this compound on other biosynthetic pathways, such as that of the antibiotic bacilysin in Bacillus subtilis, where it has been shown to increase the expression of the bac operon.
The study of antibiotic biosynthesis in bacteria, particularly in the genus Streptomyces, has revealed that the genes responsible for producing a specific secondary metabolite are typically clustered together on the chromosome. These biosynthetic gene clusters (BGCs) encode all the necessary enzymes, regulatory proteins, and transport systems for the production and secretion of the antibiotic. The identification and characterization of such a cluster for this compound would be the key to understanding its biosynthesis. However, to date, the complete and functionally verified this compound BGC has not been described in detail in the available literature.
Without the foundational knowledge of the biosynthetic pathway, including the identities of the precursor molecules, the sequence of enzymatic reactions, and the structures of the intermediates, it is not possible to provide the requested quantitative data, detailed experimental protocols, or accurate pathway visualizations.
Therefore, this document serves to highlight the current state of knowledge and to underscore the need for further research to elucidate the this compound biosynthetic pathway. Future work in this area would likely involve a combination of genome mining of this compound-producing Streptomyces strains to identify the putative BGC, followed by gene knockout studies and in vitro biochemical assays to characterize the function of the encoded enzymes. Such research would not only fill a significant gap in our understanding of natural product biosynthesis but also could open up avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.
For researchers, scientists, and drug development professionals interested in this area, the focus should be on primary research aimed at the discovery and characterization of the this compound biosynthetic pathway. This would be a valuable contribution to the field of natural product biosynthesis and could have significant implications for drug discovery and development.
Decoyinine's Role in Inhibiting Guanine Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of decoyinine's mechanism of action as a potent inhibitor of guanine nucleotide synthesis. This compound, an adenosine analog, specifically targets GMP synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. By disrupting this pathway, this compound leads to the depletion of intracellular guanine nucleotide pools, primarily guanosine triphosphate (GTP), triggering a cascade of cellular events with significant implications for microbial physiology and potential therapeutic applications. This document details the quantitative aspects of this compound's inhibitory activity, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows involved.
Mechanism of Action: Inhibition of GMP Synthetase
This compound exerts its inhibitory effect by targeting GMP synthetase (GMPS), the enzyme responsible for the final step in the de novo synthesis of guanosine monophosphate (GMP). GMPS catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP, with glutamine serving as the nitrogen donor.
This compound acts as an uncompetitive inhibitor with respect to XMP.[1] This mode of inhibition implies that this compound binds to the enzyme-substrate complex (GMPS-XMP), preventing the catalytic conversion to GMP.[2] This is in contrast to competitive inhibitors that would compete with the substrate for binding to the enzyme's active site. The uncompetitive nature of this compound's inhibition suggests that it binds to an allosteric site that becomes available only after the substrate has bound.
Quantitative Inhibition Data
The inhibitory potency of this compound against GMP synthetase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy.
| Organism/Cell Line | Enzyme | Parameter | Value (µM) | Inhibition Type (vs. XMP) | Reference |
| Escherichia coli | GMP Synthetase | Ki | 54.1 | Uncompetitive | [1] |
| Escherichia coli | GMP Synthetase | Ki | 26 | Uncompetitive | [1] |
| Human | GMP Synthetase | IC50 | 46.5 | Not specified | [3] |
Experimental Protocols
GMP Synthetase Activity Assay (Continuous Spectrophotometric Method)
This protocol describes a continuous assay to measure the activity of GMP synthetase by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[1][3]
Materials:
-
Purified GMP Synthetase
-
Xanthosine monophosphate (XMP) solution
-
Adenosine triphosphate (ATP) solution
-
Glutamine solution
-
MgCl₂ solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
This compound stock solution (for inhibition studies)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Tris-HCl buffer, ATP, glutamine, and MgCl₂ at their final desired concentrations. For inhibitor studies, add the desired concentration of this compound.
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding a specific amount of purified GMP synthetase enzyme to the cuvette.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 290 nm over time. The molar extinction coefficient difference between XMP and GMP at 290 nm is approximately -1500 M⁻¹cm⁻¹.[4]
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. For inhibition studies, perform the assay with varying concentrations of this compound to determine the IC50 or Ki value.
Quantification of Intracellular Guanine Nucleotides by HPLC
This protocol outlines a method for the extraction and quantification of intracellular guanine nucleotides (GTP, GDP, GMP) from bacterial or eukaryotic cells using High-Performance Liquid Chromatography (HPLC).[5][6][7]
Materials:
-
Cell culture or bacterial culture
-
Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) solution (e.g., 0.4 M)
-
Potassium carbonate (K₂CO₃) solution for neutralization
-
Phosphate buffer for HPLC mobile phase
-
Acetonitrile (HPLC grade)
-
Guanine nucleotide standards (GTP, GDP, GMP)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector (set to 254 nm)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Harvesting and Quenching: Rapidly harvest cells by centrifugation at a low temperature. Immediately quench metabolic activity by resuspending the cell pellet in an ice-cold extraction solution (e.g., PCA or TCA).
-
Cell Lysis and Extraction: Lyse the cells by vortexing or sonication on ice. Allow the extraction to proceed for a defined period (e.g., 30 minutes) on ice to precipitate proteins.
-
Neutralization: Centrifuge the extract to pellet the precipitated proteins. Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated amount of K₂CO₃ solution. The precipitation of KClO₄ will occur.
-
Sample Preparation for HPLC: Centrifuge the neutralized extract to remove the KClO₄ precipitate. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis: Inject a known volume of the prepared sample onto the C18 HPLC column. Elute the nucleotides using an isocratic or gradient mobile phase of phosphate buffer and acetonitrile.
-
Detection and Quantification: Monitor the elution profile at 254 nm. Identify and quantify the peaks corresponding to GTP, GDP, and GMP by comparing their retention times and peak areas to those of the known standards.
Signaling Pathways and Logical Relationships
De Novo Guanine Nucleotide Synthesis Pathway
The following diagram illustrates the final steps of the de novo purine biosynthesis pathway, highlighting the reaction catalyzed by GMP synthetase and the point of inhibition by this compound.
Caption: De Novo Guanine Nucleotide Synthesis Pathway and this compound's Target.
Experimental Workflow for GMP Synthetase Inhibition Assay
This diagram outlines the key steps in performing a GMP synthetase inhibition assay to determine the potency of an inhibitor like this compound.
Caption: Workflow for GMP Synthetase Inhibition Assay.
This compound's Impact on the Bacterial Stringent Response
Depletion of GTP by this compound has a profound effect on the stringent response in bacteria like Bacillus subtilis. The following diagram illustrates this relationship.
Caption: this compound's effect on the bacterial stringent response and sporulation.
Cellular Consequences of Guanine Nucleotide Depletion
The inhibition of GMP synthetase by this compound and the subsequent depletion of the guanine nucleotide pool have pleiotropic effects on cellular physiology.
-
Induction of Sporulation in Bacillus subtilis : In the presence of sufficient nutrients where sporulation would normally be repressed, this compound can induce sporulation.[8][9][10] This is linked to the decrease in the intracellular concentration of (p)ppGpp, a key signaling molecule in the stringent response.[8] The depletion of GTP, a precursor for (p)ppGpp synthesis, leads to a reduction in (p)ppGpp levels, which in turn triggers the initiation of the sporulation cascade.[8][11]
-
Inhibition of Peptidoglycan Synthesis : this compound has been shown to inhibit peptidoglycan synthesis in Bacillus subtilis, leading to a decrease in the rate of cell wall synthesis.[10][12] This effect is likely a downstream consequence of GTP depletion, as GTP is essential for various steps in cell wall biosynthesis.
-
General Effects of GTP Depletion : GTP is a vital molecule for numerous cellular processes. Its depletion can lead to:
-
Inhibition of DNA and RNA synthesis, as GTP is a direct precursor.[13]
-
Disruption of protein synthesis, where GTP is required for the function of elongation factors.
-
Impaired signal transduction pathways that rely on GTP-binding proteins (G-proteins).
-
Induction of apoptosis in mammalian cells under prolonged GTP depletion.[14]
-
Conclusion
This compound serves as a powerful tool for studying the roles of guanine nucleotides in cellular physiology and as a potential lead compound for the development of antimicrobial and anticancer agents. Its specific, uncompetitive inhibition of GMP synthetase provides a clear mechanism for inducing GTP depletion. The resulting cellular responses, particularly the induction of sporulation in bacteria and the potential for inducing apoptosis in cancer cells, highlight the critical importance of maintaining guanine nucleotide homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and the broader implications of targeting guanine nucleotide synthesis.
References
- 1. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 8. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of sporulation in Bacillus subtilis by this compound or hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanine ribonucleotide depletion in mammalian cells. A target of purine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling ischemia in vitro: selective depletion of adenine and guanine nucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoyinine: A Technical Guide for Investigating Bacterial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decoyinine, a nucleoside analog produced by certain Streptomyces species, serves as a powerful and specific tool for the interrogation of bacterial metabolic pathways. By selectively inhibiting GMP synthetase, this compound induces a state of guanine nucleotide starvation, triggering a cascade of metabolic and physiological responses. This guide provides an in-depth technical overview of this compound's mechanism of action and its practical application in studying bacterial metabolism. It includes a compilation of quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the key metabolic pathways it perturbs. This resource is intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound as a probe to unravel the complexities of bacterial physiology and to identify novel targets for antimicrobial drug development.
Introduction
The intricate network of metabolic pathways in bacteria is a fundamental area of study for understanding microbial growth, survival, and pathogenesis. Chemical probes that specifically inhibit key enzymes within these pathways are invaluable tools for dissecting metabolic fluxes and regulatory networks. This compound (also known as Angustmycin A) is one such tool, an adenosine analog that acts as a potent and specific inhibitor of GMP synthetase (GMPS), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.
By inhibiting GMPS, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a critical molecule involved in a myriad of cellular processes beyond its role as a nucleic acid precursor. These processes include signal transduction, protein synthesis, and cell wall biosynthesis. The resulting GTP starvation state induced by this compound triggers a global metabolic reprogramming, most notably the stringent response, providing a unique window into how bacteria adapt to nutrient limitation and stress.
This technical guide offers a comprehensive resource for researchers employing this compound to study bacterial metabolism. It consolidates key quantitative data, provides detailed experimental procedures, and illustrates the underlying biochemical pathways to facilitate the design and execution of robust and informative experiments.
Mechanism of Action
This compound's primary mode of action is the specific inhibition of GMP synthetase (GMPS), the enzyme that catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP). This reaction is essential for maintaining the cellular pool of guanine nucleotides, including GTP.
The inhibition of GMPS by this compound is uncompetitive with respect to glutamine and XMP and noncompetitive with ATP in the human enzyme. This specific inhibition leads to a rapid decrease in intracellular GTP levels. The depletion of GTP has far-reaching consequences for bacterial physiology, as GTP is a key signaling molecule and an allosteric regulator of numerous enzymes. One of the most significant downstream effects of GTP starvation is the induction of the stringent response , a global reprogramming of bacterial metabolism in response to nutrient stress.
The Stringent Response and GTP Depletion
The stringent response is a highly conserved stress response in bacteria, mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively referred to as (p)ppGpp. Under conditions of amino acid starvation, uncharged tRNAs bind to the ribosome, activating the enzyme RelA to synthesize (p)ppGpp from GTP and ATP.
This compound-induced GTP depletion mimics the signal of nutrient starvation, leading to the accumulation of (p)ppGpp. (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities to survival pathways. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis and stress resistance genes.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Organism/Enzyme | Value | Reference |
| Ki | Escherichia coli GMP Synthetase | 54.1 µM | |
| IC50 | Human GMP Synthetase | 17.3 µM | |
| Effect on Cell Wall Synthesis | Bacillus subtilis | 50% decrease within 5 minutes |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study bacterial metabolism.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound stock solution (e.g., 10 mg/mL in DMSO or water, filter-sterilized)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1 (corresponding to approximately 108 CFU/mL). Further dilute this culture 1:100 to obtain a starting inoculum of approximately 106 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.1 to 1000 µg/mL.
-
Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL and a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
In Vitro GMP Synthetase Inhibition Assay
Objective: To measure the inhibitory activity of this compound on purified GMP synthetase.
Materials:
-
Purified GMP synthetase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine
-
This compound solutions of varying concentrations
-
Spectrophotometer capable of reading in the UV range (290 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of XMP, ATP, and L-glutamine in the assay buffer.
-
Dilute the purified GMP synthetase to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer, ATP, and L-glutamine.
-
Add the desired concentration of this compound to the cuvette. Include a control reaction with no inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding XMP to the cuvette and mix immediately.
-
-
Monitor the Reaction:
-
Monitor the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (XMP) and the inhibitor (this compound) and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using enzyme kinetics software.
-
Peptidoglycan Synthesis Assay using [14C]N-Acetylglucosamine
Objective: To measure the effect of this compound on the incorporation of N-acetylglucosamine into peptidoglycan.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
[14C]N-acetylglucosamine (radiolabeled)
-
Trichloroacetic acid (TCA), ice-cold 10% (w/v) solution
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Treatment:
-
Grow a culture of the bacterial strain to the mid-logarithmic phase (OD600 of ~0.5).
-
Divide the culture into two flasks. To one flask, add this compound at a concentration known to affect growth (e.g., 2x MIC). To the other flask, add an equivalent volume of the solvent as a control.
-
-
Radiolabeling:
-
Immediately after adding this compound, add [14C]N-acetylglucosamine to both cultures to a final concentration of approximately 0.1 µCi/mL.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) after adding the radiolabel, withdraw 1 mL aliquots from each culture.
-
-
Precipitation and Filtration:
-
Immediately add the 1 mL aliquot to 1 mL of ice-cold 10% TCA to precipitate macromolecules, including peptidoglycan.
-
Incubate the samples on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter twice with 5 mL of cold 5% TCA to remove unincorporated radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the CPM values against time for both the control and this compound-treated cultures. A decrease in the rate of incorporation of [14C]N-acetylglucosamine in the this compound-treated sample indicates inhibition of peptidoglycan synthesis.
-
Bacterial Cell Lysate Preparation for In Vitro Assays
Objective: To prepare a bacterial cell lysate containing active enzymes for use in in vitro assays.
Materials:
-
Bacterial culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF or a protease inhibitor cocktail)
-
Lysozyme
-
DNase I
-
Sonication equipment or French press
-
High-speed centrifuge
Procedure:
-
Cell Harvesting:
-
Grow a bacterial culture to the desired growth phase (usually mid- to late-log phase).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold lysis buffer.
-
-
Enzymatic Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
-
Mechanical Lysis:
-
Further disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous.
-
Alternatively, pass the cell suspension through a French press at high pressure.
-
-
Clarification:
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to digest the released DNA and reduce the viscosity of the lysate.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Collection and Storage:
-
Carefully collect the supernatant, which is the crude cell extract containing the soluble proteins.
-
Use the extract immediately for enzyme assays or store it in aliquots at -80°C for future use.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the use of this compound.
Caption: Mechanism of action of this compound and its downstream metabolic consequences.
The Impact of Decoyinine on Peptidoglycan Synthesis in Bacillus subtilis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the effects of decoyinine, a specific inhibitor of GMP synthetase, on the synthesis and turnover of peptidoglycan in the gram-positive bacterium Bacillus subtilis. The information presented is collated from foundational research in the field, offering a technical guide for understanding its mechanism of action and for designing related experimental studies.
Executive Summary
This compound is an adenosine analog that acts as a potent inhibitor of GMP synthetase, thereby inducing a state of guanine nucleotide deprivation within Bacillus subtilis. This intracellular starvation for guanosine triphosphate (GTP) has profound effects on cellular physiology, including the induction of sporulation and a significant, rapid inhibition of cell wall biosynthesis. Specifically, this compound targets the final stages of peptidoglycan synthesis, a critical process for bacterial growth and viability. This guide details the mechanism of this compound action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for studying these effects, and illustrates the key pathways and workflows.
Mechanism of Action
This compound's primary intracellular target is GMP synthetase, the enzyme responsible for the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP). By inhibiting this enzyme, this compound effectively blocks the de novo synthesis of guanine nucleotides.[1][2] This leads to a rapid depletion of the intracellular pools of GMP, GDP, and most importantly, GTP.
The resulting GTP deficiency is the direct cause of the observed inhibition of peptidoglycan synthesis. Research indicates that this compound inhibits the final portion of the cell wall biosynthetic pathway, occurring after the synthesis of the lipid-linked precursor Lipid II (the steps inhibited by bacitracin) and its translocation across the cell membrane (a process affected by vancomycin).[1][2] This suggests that the terminal enzymatic steps—transglycosylation (the polymerization of glycan strands) and transpeptidation (the cross-linking of peptide side chains)—are sensitive to GTP levels. While the precise GTP-dependent enzyme in this final stage has not been definitively identified in the literature, it is the proposed locus of inhibition.
Furthermore, the addition of this compound has been observed to prevent cellular autolysis and the turnover of the cell wall, indicating a broader impact on cell wall homeostasis.[1][2]
Signaling Pathway
The signaling cascade initiated by this compound is direct and potent. The inhibition of GMP synthetase leads to a downstream cascade affecting multiple cellular processes that are regulated by guanine nucleotides.
Quantitative Data on Inhibition
The inhibitory effect of this compound on peptidoglycan synthesis is both rapid and significant. The primary quantitative data available demonstrates a substantial decrease in the rate of cell wall synthesis shortly after the introduction of the inhibitor. This effect is reversible, highlighting the specific nature of the guanine nucleotide deprivation.
| Parameter | Condition | Value | Reference |
| Inhibitor Concentration | This compound | 1.4 mM | Uratani et al., 1983 |
| Time to Effect | Time after this compound addition | 5 minutes | Uratani et al., 1983 |
| Inhibition of Synthesis Rate | Decrease in the rate of peptidoglycan synthesis | 50% | [1][2] |
| Reversal Agent | Guanosine | 1 mM | Uratani et al., 1983 |
| Effect of Reversal Agent | Prevents the decrease in synthesis rate | Complete Prevention | [2] |
Experimental Protocols
The following protocols are based on the methodologies described by Uratani, Lopez, and Freese (1983) for measuring the effect of this compound on peptidoglycan synthesis in Bacillus subtilis.
Measurement of Peptidoglycan Synthesis via Radiolabel Incorporation
This protocol measures the incorporation of a radiolabeled peptidoglycan precursor into the cell wall, which serves as a direct proxy for the rate of synthesis.
4.1.1 Materials
-
Bacillus subtilis strain (e.g., a uracil-requiring strain like 61411)
-
Synthetic growth medium
-
[3H]N-acetylglucosamine ([3H]GlcNAc)
-
This compound solution (e.g., 140 mM stock)
-
Guanosine solution (e.g., 100 mM stock)
-
Ice-cold 10% trichloroacetic acid (TCA) containing 100 mM unlabeled GlcNAc
-
Membrane filtration apparatus (e.g., 0.45 µm pore size)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
4.1.2 Procedure
-
Grow a culture of B. subtilis in synthetic medium at 37°C with aeration to an optical density at 600 nm (OD600) of 0.5.
-
Add [3H]GlcNAc to the culture to a final concentration of 1 µCi/ml.
-
Immediately divide the culture into three subcultures:
-
Control: No further additions.
-
This compound: Add this compound to a final concentration of 1.4 mM.
-
This compound + Guanosine: Add this compound to 1.4 mM and guanosine to 1 mM.
-
-
Continue incubation at 37°C with aeration.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 0.5 ml aliquot from each subculture.
-
Immediately pipette the aliquot into a tube containing 0.5 ml of ice-cold 10% TCA with unlabeled GlcNAc to stop the reaction and precipitate macromolecules.
-
Incubate the tubes on ice for at least 30 minutes.
-
Collect the TCA-precipitable material by vacuum filtration onto a membrane filter.
-
Wash the filter twice with 5 ml of ice-cold 5% TCA.
-
Dry the filter, place it in a scintillation vial with an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Plot the counts per minute (CPM) over time for each condition to determine the rate of incorporation.
Experimental Workflow Diagram
The workflow for assessing the impact of this compound on peptidoglycan synthesis is a multi-step process involving bacterial culture, radiolabeling, and sample analysis.
Conclusion and Future Directions
This compound serves as a valuable tool for studying the regulation of peptidoglycan synthesis in Bacillus subtilis. Its specific inhibition of GMP synthetase provides a method to probe the consequences of GTP depletion on cell wall biogenesis. The available data clearly demonstrates that a lack of guanine nucleotides rapidly inhibits the final stages of peptidoglycan assembly.
A key area for future research is the definitive identification of the GTP-dependent step(s) in the terminal stages of peptidoglycan synthesis. Elucidating whether a specific transglycosylase, transpeptidase, or a regulatory protein associated with the peptidoglycan synthesis machinery is the direct target of GTP-level fluctuations would significantly advance our understanding of cell wall regulation in Gram-positive bacteria. Such findings could also unveil novel targets for the development of new antimicrobial agents.
References
Decoyinine (Angustmycin A): A Technical Guide for Researchers
An in-depth exploration of the CAS number, molecular formula, mechanism of action, and experimental analysis of the GMP synthetase inhibitor, Decoyinine.
Introduction
This compound, also known as Angustmycin A, is a naturally occurring nucleoside analog produced by certain species of Streptomyces. It has garnered significant interest within the scientific community for its potent biological activities, primarily stemming from its role as a selective inhibitor of GMP synthetase. This inhibition disrupts cellular processes reliant on guanine nucleotides, leading to a range of effects from inducing bacterial sporulation to exhibiting antitumor properties. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a purine antibiotic with a unique unsaturated sugar moiety. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 2004-04-8 |
| Molecular Formula | C₁₁H₁₃N₅O₄ |
| Molecular Weight | 279.25 g/mol |
| Synonyms | Angustmycin A, 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of GMP Synthetase
The primary molecular target of this compound is Guanosine Monophosphate (GMP) Synthetase (GMPS), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This compound acts as a reversible and non-competitive inhibitor of this enzyme.
The inhibition of GMPS by this compound leads to a significant reduction in the intracellular pools of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). This depletion of essential guanine nucleotides has profound downstream effects on various cellular functions, including DNA and RNA synthesis, signal transduction, and cell wall biosynthesis.
Quantitative Inhibition Data
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | GMP Synthase | 17.3 µM | [1] |
Biological Effects and Signaling Pathways
The depletion of guanine nucleotides by this compound triggers a cascade of cellular responses, most notably in bacteria such as Bacillus subtilis.
Induction of Sporulation in Bacillus subtilis
Under nutrient-rich conditions where sporulation is normally repressed, this compound can induce this developmental process. The decrease in the intracellular GTP pool is a key signal for the initiation of sporulation in B. subtilis. This process is also associated with the rapid disappearance of the stringent response alarmone, guanosine tetraphosphate (ppGpp).[2] The signaling pathway is believed to involve the relief of repression of early sporulation genes.
Inhibition of Peptidoglycan Synthesis
This compound has been shown to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This effect is a direct consequence of the depletion of GTP, which is required for the synthesis of cell wall precursors. Studies have indicated that this compound inhibits the later stages of the cell wall biosynthetic pathway.[3][4]
Experimental Protocols
Assay for GMP Synthetase Inhibition
This protocol outlines a general method for determining the inhibitory activity of this compound on GMP synthetase.
Methodology:
-
Enzyme Source: Purified GMP synthetase from a relevant organism.
-
Substrates: Xanthosine 5'-monophosphate (XMP), ATP, and glutamine.
-
Assay Buffer: A suitable buffer maintaining optimal pH and ionic strength for the enzyme (e.g., Tris-HCl with MgCl₂).
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrates. c. Monitor the formation of GMP over time. This can be achieved by: i. Spectrophotometry: Measuring the change in absorbance at a specific wavelength if there is a detectable difference between substrate and product. ii. HPLC: Separating and quantifying the substrate and product using reverse-phase high-performance liquid chromatography.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC₅₀ value and the mode of inhibition (e.g., using Lineweaver-Burk plots).
Measurement of Intracellular Guanine Nucleotide Levels
This protocol describes the quantification of intracellular guanine nucleotides in bacterial cells treated with this compound.
Methodology:
-
Cell Culture: Grow bacterial cells (e.g., Bacillus subtilis) to the desired growth phase.
-
Treatment: Add this compound to the cell culture at the desired concentration and incubate for a specific period.
-
Extraction: a. Harvest the cells by centrifugation. b. Extract the intracellular nucleotides using a suitable method, such as perchloric acid or formic acid extraction.[2] c. Neutralize the extract.
-
Quantification: a. Analyze the nucleotide extract using reverse-phase ion-pairing high-performance liquid chromatography (HPLC).[1][5] b. Use a C18 column and a mobile phase containing a suitable ion-pairing agent (e.g., tetrabutylammonium bromide) and a phosphate buffer. c. Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the peaks corresponding to GMP, GDP, and GTP by comparing their peak areas to those of known standards.
N-Acetylglucosamine Incorporation Assay for Peptidoglycan Synthesis
This protocol provides a method to assess the effect of this compound on peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor.
Methodology:
-
Cell Culture: Grow bacterial cells in a suitable medium.
-
Treatment: Add this compound to the culture.
-
Radiolabeling: Add radiolabeled N-acetylglucosamine (e.g., [³H]GlcNAc or [¹⁴C]GlcNAc) to the culture.
-
Incorporation: Incubate the cells to allow for the incorporation of the radiolabel into the cell wall.
-
Sample Collection: At various time points, remove aliquots of the culture.
-
Precipitation: Precipitate the macromolecules, including the cell wall, using an agent like trichloroacetic acid (TCA).
-
Filtration and Washing: Collect the precipitate on a filter and wash to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: Compare the rate of incorporation of N-acetylglucosamine in this compound-treated cells to that of untreated control cells.[6][7]
Conclusion
This compound (Angustmycin A) remains a valuable tool for researchers studying guanine nucleotide metabolism and its role in various cellular processes. Its well-defined mechanism of action as a GMP synthetase inhibitor makes it a powerful probe for investigating pathways dependent on GTP and other guanine nucleotides. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted biological effects of this potent nucleoside analog. As research continues, the potential applications of this compound and its derivatives in areas such as antimicrobial and anticancer therapy may be further elucidated.
References
- 1. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE INCORPORATION OF LABELLED AMINO SUGARS BY BACILLUS SUBTILIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Decoyinine on Microbial Secondary Metabolite Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decoyinine, a specific inhibitor of GMP synthetase, presents a powerful tool for manipulating microbial secondary metabolism. By inducing a state of guanosine triphosphate (GTP) depletion, this compound triggers a cascade of regulatory events that can lead to the activation of silent biosynthetic gene clusters (BGCs) and the enhanced production of valuable secondary metabolites, including antibiotics and other bioactive compounds. This technical guide provides an in-depth overview of the mechanisms underlying this compound's effects, detailed experimental protocols for its application, and a comprehensive summary of its impact on the production of various secondary metabolites.
Introduction to this compound and its Mechanism of Action
This compound, an adenosine analog, acts as a potent and specific inhibitor of GMP synthetase, a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to a rapid depletion of the intracellular pool of guanosine triphosphate (GTP).[1][2] In many bacteria, particularly in Gram-positive species like Bacillus and Streptomyces, the intracellular GTP concentration serves as a critical signal of nutrient availability and energy status. A decrease in the GTP pool is interpreted by the cell as a starvation signal, leading to the initiation of various stress responses, including the production of secondary metabolites.[2]
The primary mediator of this response is the global transcriptional regulator CodY.[3] In the presence of high GTP concentrations (and branched-chain amino acids), CodY is active and binds to specific DNA sequences (CodY boxes) in the promoter regions of numerous genes, repressing their transcription.[1][4] These repressed genes often include those involved in the biosynthesis of secondary metabolites. When the intracellular GTP level drops due to the action of this compound, CodY's affinity for its target DNA is reduced, leading to the de-repression and subsequent expression of these genes.[2]
Quantitative Impact of this compound on Secondary Metabolite Production
The application of this compound has been shown to significantly enhance the production of various secondary metabolites. The following table summarizes the quantitative data from several studies.
| Microbial Species | Secondary Metabolite | Treatment/Condition | Fold Change/Yield | Reference(s) |
| Streptomyces coelicolor | Actinorhodin | Decoy oligonucleotide targeting a repressor of the actII-orf4 activator gene | 95% increase | [5] |
| Bacillus subtilis | Bacilysin | This compound treatment | 2.5-fold increase | [6] |
| Bacillus subtilis | Surfactin | Overexpression of comX and phrC signaling peptides | 6.4-fold increase (135.1 mg/L) | [7] |
| Bacillus subtilis | Surfactin | Promoter exchange (P srfA::P nasD) | 1.4-fold increase (696 mg/L) | [8] |
| Bacillus subtilis | Surfactin | Knockout of the global transcriptional regulator gene codY | 1601.8 ± 91.9 mg/L | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound in microbial secondary metabolite production.
General Protocol for this compound Treatment to Induce Secondary Metabolite Production in Streptomyces
This protocol provides a general framework for using this compound to induce antibiotic production in Streptomyces species. Optimization of this compound concentration and incubation time is crucial for each specific strain and target metabolite.
-
Culture Preparation:
-
Inoculate spores of the desired Streptomyces strain onto a suitable solid medium (e.g., R2YE agar) and incubate at 30°C for 24 hours to obtain a confluent lawn of mycelial growth.[5]
-
Prepare a liquid seed culture by inoculating spores into a suitable medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking until the culture reaches the late exponential phase.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Add the this compound stock solution to the liquid culture at the transition to the stationary phase to achieve the desired final concentration. A typical starting concentration to test is in the range of 10-100 µg/mL.[2]
-
For agar-based experiments, a solution of this compound can be carefully spread over the surface of the mycelial lawn.
-
-
Incubation:
-
Continue incubation of the liquid culture or agar plates at 30°C. The optimal incubation time for maximal production will vary depending on the strain and the metabolite of interest, but a typical range is 48-96 hours post-treatment.[5]
-
-
Extraction and Analysis:
-
For liquid cultures, centrifuge the broth to separate the mycelium from the supernatant. The target metabolite may be intracellular, extracellular, or both.
-
Extract the secondary metabolites from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).
-
Analyze and quantify the production of the target secondary metabolite using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification of Intracellular GTP Levels by HPLC
This protocol outlines a method for the extraction and quantification of intracellular GTP pools in bacterial cells, which is essential for verifying the effect of this compound treatment.
-
Cell Quenching and Extraction:
-
Rapidly quench the metabolic activity of the bacterial culture by mixing a known volume of the culture with a cold (-20°C) 60% methanol solution. This step is critical to prevent GTP degradation.[11]
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction buffer (e.g., 0.5 M formic acid) and incubating on ice.
-
Clarify the extract by centrifugation to remove cell debris.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column for the separation of nucleotides.
-
Employ a gradient elution with a mobile phase consisting of a buffer (e.g., 100 mM potassium phosphate, pH 6.5) and a methanol gradient.
-
Detect the nucleotides using a UV detector at 254 nm.
-
Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.
-
LC-MS/MS for Quantitative Analysis of Secondary Metabolites
This protocol provides a general workflow for the quantitative analysis of a specific secondary metabolite, such as surfactin from Bacillus subtilis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Extract the secondary metabolites from the culture broth or mycelium as described in section 3.1.
-
Prepare a series of calibration standards of the purified target metabolite in the same matrix as the samples.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive electrospray ionization, ESI+) and use Multiple Reaction Monitoring (MRM) for quantification.
-
Select specific precursor-to-product ion transitions for the target analyte and an internal standard (if used).
-
-
Data Analysis:
-
Integrate the peak areas of the selected MRM transitions for the target analyte in both the samples and the calibration standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the target analyte in the samples by interpolating their peak areas on the calibration curve.[5][12]
-
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway for Secondary Metabolite Production
The following diagram illustrates the signaling cascade initiated by this compound, leading to the de-repression of secondary metabolite biosynthetic gene clusters.
Caption: this compound inhibits GMP synthase, leading to GTP depletion and CodY inactivation, which de-represses BGCs.
Experimental Workflow for Investigating this compound's Impact
The following diagram outlines a typical experimental workflow for studying the effect of this compound on microbial secondary metabolite production.
References
- 1. Activation of silent biosynthetic pathways and discovery of novel secondary metabolites in actinomycetes by co-culture with mycolic acid-containing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-Resolved Transcriptome Analysis of Bacillus subtilis Responding to Valine, Glutamate, and Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of silent biosynthetic gene clusters using transcription factor decoys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Surfactin Production by Bacillus subtilis Using Crude Glycerol from Different Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condition-dependent transcriptome reveals high-level regulatory architecture in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Transcriptome and metabolome analyses reveal that Bacillus subtilis BS-Z15 lipopeptides mycosubtilin homologue mediates plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of experimental design for the optimization of the production of new secondary metabolites by two Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Decoyinine: A Technical Guide to its Potential as a Novel Antimicrobial Pesticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decoyinine, a naturally occurring adenosine analog, presents a compelling case for investigation as a novel antimicrobial pesticide. Its primary mechanism of action, the inhibition of GMP synthase, targets a crucial pathway in microbial metabolism, suggesting broad-spectrum potential. This document provides a comprehensive technical overview of the current state of knowledge on this compound, including its mechanism of action, known antimicrobial and insecticidal effects, and detailed experimental protocols for further evaluation. This guide aims to equip researchers with the foundational information necessary to explore the full potential of this compound as a next-generation crop protection agent.
Introduction
The increasing demand for sustainable agricultural practices has spurred the search for effective and environmentally benign alternatives to conventional synthetic pesticides. Microbial secondary metabolites offer a rich source of bioactive compounds with potential applications in agriculture. This compound, also known as Angustmycin A, is an adenosine analog produced by certain species of Streptomyces. Its established role as a potent inhibitor of guanosine monophosphate (GMP) synthase makes it a promising candidate for a novel antimicrobial pesticide with a specific mode of action. This whitepaper synthesizes the existing research on this compound, providing a technical foundation for its further development and application in crop protection.
Mechanism of Action: Inhibition of GMP Synthase
This compound's primary molecular target is GMP synthase (GMPS), a key enzyme in the de novo biosynthesis of guanine nucleotides. By acting as a competitive inhibitor of this enzyme, this compound disrupts the production of GMP, which is essential for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. This targeted disruption of a fundamental metabolic pathway forms the basis of its antimicrobial and insecticidal properties.
Signaling Pathway
The inhibition of GMP synthase by this compound leads to a cascade of downstream effects, primarily stemming from the depletion of the guanine nucleotide pool. This disruption of cellular homeostasis can trigger various stress responses and ultimately inhibit growth and proliferation of the target organism.
Methodological & Application
Application Notes: Inducing Sporulation in Bacillus subtilis with Decoyinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus subtilis is a model organism for studying cellular differentiation, particularly the process of sporulation, a survival strategy initiated in response to nutrient limitation. Under nutrient-rich conditions, sporulation is actively repressed. Decoyinine, an adenosine analog and a potent inhibitor of GMP synthetase, provides a valuable tool to uncouple sporulation from nutritional signals. By artificially inducing a state of GTP starvation, this compound can trigger the sporulation cascade even in the presence of excess nutrients. These application notes provide a comprehensive guide to utilizing this compound for inducing sporulation in B. subtilis, including the underlying molecular mechanisms, detailed experimental protocols, and methods for quantitative analysis.
Mechanism of Action
This compound functions by inhibiting GMP synthetase, a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to a rapid decrease in the intracellular pool of Guanosine triphosphate (GTP). In B. subtilis, the intracellular GTP concentration is a critical sensor of nutrient availability. High GTP levels, indicative of nutrient-rich conditions, promote the activity of the global transcriptional regulator CodY. GTP-bound CodY represses the expression of genes required for stationary-phase survival and the initiation of sporulation.
By inducing GTP starvation, this compound treatment mimics the stringent response, a cellular stress response to nutrient deprivation. The resulting decrease in GTP levels leads to the dissociation of GTP from CodY, thereby derepressing the genes necessary for the initiation of the sporulation phosphorelay. This cascade ultimately leads to the phosphorylation and activation of the master regulator of sporulation, Spo0A, committing the cell to the sporulation pathway. Notably, this compound can induce sporulation even in relaxed (relA) mutants that are unable to mount a classical stringent response, underscoring the central role of GTP depletion in this process.[1]
Signaling Pathway of this compound-Induced Sporulation
Caption: Signaling pathway of this compound-induced sporulation in Bacillus subtilis.
Quantitative Data Summary
The following table summarizes the effect of this compound on the sporulation frequency of various Bacillus isolates.
| Bacillus Isolate | Treatment | Mean Sporulation Frequency (%) | Standard Deviation |
| Isolate 1 | Control | 10.2 | 2.1 |
| Isolate 1 | This compound | 45.8 | 5.3 |
| Isolate 2 | Control | 5.6 | 1.5 |
| Isolate 2 | This compound | 33.1 | 4.2 |
| Isolate 3 | Control | 12.8 | 3.0 |
| Isolate 3 | This compound | 55.2 | 6.8 |
Data adapted from a study on sporulation in Bacillus isolates. The exact this compound concentration and media composition may vary between studies.
Experimental Protocols
Protocol 1: Induction of Sporulation with this compound in a Chemically Defined Medium
This protocol describes the induction of sporulation in B. subtilis during exponential growth in a nutrient-rich, chemically defined medium.
Materials:
-
Bacillus subtilis strain of interest (e.g., wild-type or relA mutant)
-
Chemically Defined Sporulation Medium (CDSM) - see composition below
-
This compound stock solution (10 mg/mL in DMSO, sterile filtered)
-
Sterile culture flasks or tubes
-
Incubator shaker (37°C)
-
Spectrophotometer
-
Microscope with phase-contrast optics
-
Ethanol (95%)
-
Sterile water
-
Nutrient Agar plates
Chemically Defined Sporulation Medium (CDSM) Composition (per liter):
| Component | Concentration |
| K2HPO4 | 14 g |
| KH2PO4 | 6 g |
| (NH4)2SO4 | 2 g |
| Sodium Citrate | 1 g |
| MgSO4·7H2O | 0.2 g |
| Glucose | 5 g |
| L-Glutamic acid | 2 g |
| L-Tryptophan | 50 mg |
| L-Phenylalanine | 50 mg |
| L-Threonine | 50 mg |
| L-Methionine | 50 mg |
| L-Lysine | 50 mg |
| Trace Metal Solution | 1 mL |
Adjust pH to 7.0. Autoclave all components separately and mix aseptically.
Trace Metal Solution (per 100 mL):
| Component | Concentration |
| MnCl2·4H2O | 0.5 g |
| ZnCl2 | 0.05 g |
| CuCl2·2H2O | 0.05 g |
| CoCl2·6H2O | 0.05 g |
| Na2MoO4·2H2O | 0.05 g |
| FeCl3·6H2O | 0.5 g |
Procedure:
-
Inoculum Preparation: Inoculate a single colony of B. subtilis into 5 mL of CDSM and grow overnight at 37°C with shaking (200 rpm).
-
Main Culture Growth: The following day, dilute the overnight culture into a fresh flask of pre-warmed CDSM to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Induction: Incubate the main culture at 37°C with vigorous shaking. Monitor the growth by measuring the OD600 periodically. When the culture reaches the mid-exponential phase of growth (OD600 ≈ 0.4-0.6), add this compound from the stock solution to a final concentration in the range of 100-500 µg/mL. A non-treated culture should be run in parallel as a negative control.
-
Incubation: Continue to incubate the cultures at 37°C with shaking for 18-24 hours to allow for sporulation to occur.
-
Quantification of Sporulation: Proceed to Protocol 2 for the determination of sporulation efficiency.
Protocol 2: Quantification of Sporulation Efficiency by Heat Treatment
This protocol determines the percentage of sporulated cells in a culture by taking advantage of the heat resistance of spores.
Materials:
-
Culture from Protocol 1 (this compound-treated and control)
-
Sterile microcentrifuge tubes
-
Water bath or heat block set to 80°C
-
Sterile saline solution (0.85% NaCl) or PBS
-
Nutrient Agar plates
-
Pipettes and sterile tips
-
Spreader
Procedure:
-
Total Viable Cell Count:
-
Take a 100 µL aliquot from the untreated control culture and the this compound-treated culture.
-
Perform a serial dilution series in sterile saline solution (e.g., 10⁻¹ to 10⁻⁷).
-
Plate 100 µL of the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto Nutrient Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates with 30-300 colonies to determine the total number of colony-forming units per mL (CFU/mL).
-
-
Heat-Resistant Spore Count:
-
Take a 1 mL aliquot from the untreated control culture and the this compound-treated culture and place them in separate sterile microcentrifuge tubes.
-
Incubate the tubes in an 80°C water bath for 20 minutes to kill all vegetative cells.
-
After heat treatment, immediately place the tubes on ice for 5 minutes.
-
Perform a serial dilution series of the heat-treated samples in sterile saline solution.
-
Plate 100 µL of the appropriate dilutions onto Nutrient Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies to determine the number of heat-resistant spores (CFU/mL).
-
-
Calculation of Sporulation Efficiency:
-
Sporulation Efficiency (%) = (Heat-Resistant Spore Count / Total Viable Cell Count) x 100
-
Experimental Workflow
Caption: Experimental workflow for this compound-induced sporulation and quantification.
References
Decoyinine stock solution preparation and storage conditions
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of decoyinine stock solutions. this compound, also known as Angustmycin A, is a nucleoside analog that acts as a potent and selective inhibitor of GMP synthetase (GMPS).[1] This inhibition leads to the depletion of intracellular guanine nucleotide pools, which has been shown to have antiproliferative, antibacterial, and immunosuppressive effects.[2]
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₃N₅O₄ | [3] |
| Molecular Weight | 279.3 g/mol | [4][3][5] |
| Purity | >98% | [4][3][5] |
| Formulation | Crystalline solid / Powder | [3] |
| Solubility in DMSO | 50 mg/mL | [4][3] |
| Solubility in Water | 35 mg/mL | [4][3] |
| Solubility in Ethanol | 35 mg/mL | [4] |
Mechanism of Action: GMP Synthase Inhibition
This compound functions as a non-competitive and reversible inhibitor of GMP synthase (GMPS), with an IC₅₀ of 17.3 µM.[4][3][6] GMPS is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of xanthosine 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP).[2] By inhibiting GMPS, this compound effectively reduces the intracellular levels of GMP, GDP, and GTP.[4][3][5] This disruption of guanine nucleotide metabolism has been shown to impact various cellular processes, including bacterial growth, cell wall biosynthesis, and sporulation.[4][3][7]
Caption: Mechanism of this compound as a GMP Synthase Inhibitor.
Experimental Protocols
Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Allow the this compound powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solubilization: Add the appropriate volume of DMSO to the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of this compound.
-
Dissolution: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Treating Cells with this compound
The following diagram illustrates a general workflow for treating cultured cells with a this compound stock solution.
Caption: General workflow for this compound stock preparation and cell treatment.
Storage and Stability
Proper storage of this compound and its stock solutions is crucial to maintain its activity.
| Form | Storage Temperature | Stability | Citations |
| Powder (Solid) | -20°C | ≥ 2 years | [3] |
| In Solvent | -80°C | Up to 6 months | [8][9] |
| In Solvent | -20°C | Up to 1 month | [4][3][8][9] |
Important Considerations:
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[10]
-
If using water as the solvent for the stock solution, it should be filter-sterilized before use.[8]
-
To enhance aqueous solubility, an organic solvent stock solution can be diluted into aqueous buffers or isotonic saline.[10]
-
When performing biological experiments, ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[10]
References
- 1. invivochem.net [invivochem.net]
- 2. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. amsbio.com [amsbio.com]
- 7. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Decoyinine Treatment for Inducing Plant Resistance in Rice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decoyinine, a secondary metabolite produced by Streptomyces hygroscopicus, has demonstrated significant potential in inducing systemic resistance in rice (Oryza sativa) against major insect pests like the Brown Planthopper (Nilaparvata lugens) and the Small Brown Planthopper (Laodelphax striatellus). This document provides detailed application notes and experimental protocols for the use of this compound to enhance pest resistance in rice. The information is intended for researchers in plant science, entomology, and professionals involved in the development of novel crop protection strategies. The protocols outlined below are based on peer-reviewed studies and offer a framework for repeatable and reliable experimentation.
Introduction
The induction of a plant's innate immune system is a promising and sustainable approach to pest management. Chemical inducers can "prime" the plant, leading to a faster and more robust defense response upon pathogen or insect attack. This compound has emerged as a potent inducer of resistance in rice. It functions by modulating various physiological and biochemical pathways, including the activation of antioxidant and defense-related enzymes, and altering the expression of defense-related genes. This document summarizes the key effects of this compound and provides standardized protocols for its application and the evaluation of its efficacy.
Mechanism of Action
This compound treatment enhances rice's defense against planthoppers by stimulating a multi-faceted defensive response. Upon this compound treatment and subsequent insect infestation, a series of biochemical and genetic responses are triggered within the rice plant.
A proposed signaling pathway, based on current research, suggests that this compound priming leads to the regulation of reactive oxygen species (ROS) homeostasis and the activation of secondary metabolic pathways involved in defense. Key events include:
-
ROS Scavenging: An increase in the activity of antioxidant enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Peroxidase (POD) helps to manage oxidative stress caused by insect feeding.
-
Phenylpropanoid Pathway Activation: The activity of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway, is enhanced. This pathway leads to the synthesis of various defense compounds.
-
Gene Regulation: Transcriptome analysis reveals that this compound treatment followed by planthopper infestation leads to the differential expression of genes involved in defense responses, including transcription factors like WRKYs, secondary metabolite biosynthesis, and cell wall organization.
Caption: Proposed signaling pathway of this compound-induced resistance in rice.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various biochemical parameters in rice following infestation by planthoppers.
Table 1: Effect of this compound on Biochemical Markers of Stress in Rice
| Parameter | Treatment | 24 hpi | 48 hpi | 72 hpi | 96 hpi |
| H₂O₂ (µmol/g FW) | Control + SBPH | 2.85 | 3.12 | 3.35 | 3.51 |
| DCY + SBPH | 2.15 | 2.31 | 2.54 | 2.68 | |
| MDA (nmol/g FW) | Control + SBPH | 18.5 | 20.1 | 21.3 | 22.5 |
| DCY + SBPH | 14.2 | 15.8 | 16.9 | 17.8 | |
| Soluble Sugars (mg/g FW) | Control + SBPH | 1.85 | 1.62 | 1.45 | 1.21 |
| DCY + SBPH | 2.51 | 2.35 | 2.11 | 1.98 |
hpi: hours post infestation; FW: fresh weight; SBPH: Small Brown Planthopper. Data are indicative values derived from published studies.
Table 2: Effect of this compound on Defense-Related Enzyme Activities in Rice
| Enzyme | Treatment | 24 hpi | 48 hpi | 72 hpi | 96 hpi |
| CAT (U/mg prot) | Control + SBPH | 35.2 | 38.1 | 40.5 | 42.3 |
| DCY + SBPH | 41.5 | 45.3 | 54.4 | 50.1 | |
| SOD (U/mg prot) | Control + SBPH | 85.1 | 88.2 | 90.4 | 92.6 |
| DCY + SBPH | 90.3 | 94.5 | 98.7 | 105.2 | |
| POD (U/mg prot) | Control + SBPH | 120.5 | 125.4 | 130.1 | 135.8 |
| DCY + SBPH | 130.2 | 138.6 | 145.3 | 155.4 | |
| PAL (U/g FW/h) | Control + SBPH | 0.25 | 0.28 | 0.30 | 0.32 |
| DCY + SBPH | 0.35 | 0.42 | 0.38 | 0.35 | |
| PPO (U/min/g FW) | Control + SBPH | 1.52 | 1.65 | 1.78 | 1.85 |
| DCY + SBPH | 1.85 | 2.01 | 2.25 | 2.10 |
hpi: hours post infestation; U/mg prot: units per milligram of protein; U/g FW/h: units per gram of fresh weight per hour; U/min/g FW: units per minute per gram of fresh weight. Data are indicative values derived from published studies.
Experimental Protocols
The following protocols provide a detailed methodology for inducing and evaluating resistance in rice using this compound.
Caption: General experimental workflow for this compound treatment and analysis.
Protocol 1: Rice Seed Priming with this compound
Objective: To treat rice seeds with this compound to induce resistance.
Materials:
-
Rice seeds (e.g., variety Wuyujing-3 or TN1)
-
This compound (Shanghai Macklin Biochemical Technology Co., Ltd. or similar)
-
Sterile distilled water
-
Beakers or flasks
-
Incubator
Procedure:
-
Seed Sterilization: Surface sterilize rice seeds by rinsing with 75% ethanol for 1 minute, followed by a 5-minute wash in 2.5% sodium hypochlorite solution. Rinse the seeds thoroughly 3-5 times with sterile distilled water.
-
This compound Solution Preparation: Prepare this compound solutions at various concentrations (e.g., 0, 25, 50, and 100 mg/L) in sterile distilled water. The 0 mg/L solution will serve as the control.
-
Seed Soaking: Immerse the sterilized seeds in the prepared this compound solutions for 24 hours at 28°C.
-
Sprouting: After soaking, remove the seeds from the solution, rinse with sterile distilled water, and place them in a dark environment at 28°C for 24 hours to sprout.
-
Seedling Growth: Sow the sprouted seeds in plastic pots or buckets and grow them in a greenhouse under controlled conditions.
Protocol 2: Insect Infestation
Objective: To challenge this compound-treated and control rice plants with planthoppers.
Materials:
-
This compound-treated and control rice seedlings (at the elongation stage, around 60 days old)
-
Brown Planthoppers (Nilaparvata lugens) or Small Brown Planthoppers (Laodelphax striatellus)
-
Parafilm bags (5 cm x 5 cm) or clip cages
Procedure:
-
Insect Starvation: Prior to infestation, starve 3rd-instar planthopper nymphs for 1 hour.
-
Infestation: Place a set number of starved nymphs (e.g., 20) onto the sheath of each rice plant using a parafilm bag or clip cage to confine them.
-
Sampling: Collect leaf sheath samples at different time points post-infestation (e.g., 0, 24, 48, 72, and 96 hours) for subsequent biochemical and molecular analysis. Samples should be immediately frozen in liquid nitrogen and stored at -80°C.
Protocol 3: Determination of Biochemical and Physiological Indices
Objective: To measure the levels of stress markers and the activity of defense-related enzymes.
A. Hydrogen Peroxide (H₂O₂) and Malondialdehyde (MDA) Assays:
-
Homogenize 0.5 g of frozen leaf sheath tissue in a suitable buffer.
-
Determine H₂O₂ concentration spectrophotometrically by measuring the absorbance of the titanium-peroxide complex at 415 nm.
-
Measure MDA concentration using the thiobarbituric acid (TBA) reaction, reading the absorbance at 532 nm and 600 nm.
B. Enzyme Activity Assays:
-
Prepare a crude enzyme extract by homogenizing 0.5 g of frozen leaf sheath tissue in a suitable extraction buffer.
-
Catalase (CAT): Measure the decrease in absorbance at 240 nm due to H₂O₂ decomposition.
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT), measuring absorbance at 560 nm.
-
Peroxidase (POD): Determine the rate of guaiacol oxidation by measuring the increase in absorbance at 470 nm.
-
Phenylalanine Ammonia-Lyase (PAL): Measure the production of cinnamic acid from L-phenylalanine by monitoring the change in absorbance at 290 nm.
-
Polyphenol Oxidase (PPO): Assay the oxidation of catechol by measuring the increase in absorbance at 420 nm.
Statistical Analysis:
-
All experiments should be conducted with at least three biological replicates.
-
Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.
Conclusion
This compound presents a viable and effective tool for inducing resistance in rice against economically important planthopper pests. The protocols and data presented here provide a solid foundation for further research into its mechanism of action and for its potential development as a commercial plant defense activator. The use of such resistance inducers can contribute to more sustainable agricultural practices by reducing the reliance on conventional insecticides.
Decoyinine: A Versatile Research Tool in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decoyinine (also known as Angustmycin A) is a nucleoside antibiotic that serves as a potent and specific inhibitor of GMP synthetase. This enzyme catalyzes the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP), a critical step in the de novo biosynthesis of guanine nucleotides. By inhibiting this pathway, this compound effectively depletes the intracellular pool of GTP. This targeted mode of action makes this compound an invaluable tool for investigating a wide range of cellular processes that are dependent on guanine nucleotides, including signal transduction, DNA and RNA synthesis, protein synthesis, and microbial differentiation processes like sporulation.
These application notes provide an overview of this compound's primary uses as a research tool, with a focus on its application in studying bacterial sporulation and peptidoglycan synthesis. Detailed protocols for these key applications are provided to facilitate its use in the laboratory.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of GMP synthetase. This leads to a rapid decrease in the intracellular concentration of GMP, and consequently, GTP. This depletion of the GTP pool is the underlying cause of the various biological effects observed upon treatment with this compound.
Caption: Mechanism of this compound action.
Applications in Molecular Biology
Induction of Sporulation in Bacillus subtilis
One of the most well-documented applications of this compound is the induction of sporulation in Bacillus subtilis, even in the presence of nutrients that would normally repress this process. Sporulation is a developmental process initiated in response to nutrient limitation and is tightly regulated by the intracellular concentration of GTP. By artificially lowering the GTP levels with this compound, researchers can uncouple sporulation from nutritional signals and study the molecular events of this differentiation process.[1][2][3]
Quantitative Data Summary: this compound-Induced Sporulation
| Parameter | Value | Reference |
| Organism | Bacillus subtilis | [1][2] |
| This compound Concentration | 100 - 500 µg/mL | [1] |
| Incubation Time | 6 - 24 hours | [4] |
| Effect | Induction of sporulation in nutrient-rich media | [1][2] |
Inhibition of Peptidoglycan Synthesis
This compound has been shown to inhibit peptidoglycan synthesis in Bacillus subtilis.[5] This effect is also attributed to the depletion of GTP, which is required for the synthesis of peptidoglycan precursors. This application allows for the study of cell wall biosynthesis and the effects of its disruption. The rate of cell wall synthesis can be reduced by 50% within 5 minutes of adding this compound.[5]
Quantitative Data Summary: Inhibition of Peptidoglycan Synthesis
| Parameter | Value | Reference |
| Organism | Bacillus subtilis | [5] |
| This compound Concentration | 200 µg/mL | [5] |
| Incubation Time | 5 minutes | [5] |
| Effect | 50% reduction in the rate of peptidoglycan synthesis | [5] |
Experimental Protocols
Protocol 1: Induction of Sporulation in Bacillus subtilis with this compound
This protocol describes how to induce sporulation in a logarithmically growing culture of Bacillus subtilis using this compound.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6051)
-
Nutrient Broth (NB) or other suitable rich medium
-
This compound stock solution (10 mg/mL in sterile distilled water, filter-sterilized)
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C)
-
Microscope and slides
-
Schaeffer's and Fulton's spore stain reagents
-
Sterile water or phosphate-buffered saline (PBS) for dilutions
-
Nutrient Agar plates
Experimental Workflow:
Caption: Workflow for this compound-induced sporulation.
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of B. subtilis into 5 mL of Nutrient Broth and incubate at 37°C with vigorous shaking (200-250 rpm) overnight.
-
Subculture: The next day, dilute the overnight culture 1:100 into a fresh, pre-warmed 50 mL of Nutrient Broth in a 250 mL flask.
-
Grow to mid-log phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of approximately 0.4-0.6).
-
Induce sporulation: Add this compound from the stock solution to a final concentration of 200 µg/mL. As a negative control, add an equivalent volume of sterile water to a separate culture flask.
-
Incubate: Continue to incubate the cultures at 37°C with shaking for 18-24 hours.
-
Quantify Sporulation:
-
Microscopic Examination: Perform a Schaeffer-Fulton spore stain to visualize the presence of endospores (green) within vegetative cells (pink/red).
-
Viable Spore Count: a. Take a 1 mL aliquot of the culture. b. To determine the total viable cell count, perform serial dilutions in sterile PBS and plate on Nutrient Agar. c. To determine the number of viable spores, heat the 1 mL aliquot at 80°C for 20 minutes to kill vegetative cells. d. Perform serial dilutions of the heat-treated sample and plate on Nutrient Agar. e. Incubate all plates at 37°C for 18-24 hours and count the colonies. f. Calculate the sporulation efficiency as: (Spore CFU/mL / Total Viable CFU/mL) x 100%.
-
Protocol 2: Assay for Inhibition of Peptidoglycan Synthesis
This protocol describes a method to measure the effect of this compound on peptidoglycan synthesis by monitoring the incorporation of a radiolabeled precursor, N-acetylglucosamine ([¹⁴C]-GlcNAc).
Materials:
-
Bacillus subtilis strain
-
Defined minimal medium (e.g., Spizizen's minimal medium) supplemented with glucose and required amino acids
-
This compound stock solution (10 mg/mL)
-
[¹⁴C]-N-acetylglucosamine (radiolabeled GlcNAc)
-
Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold
-
Ethanol, 95%
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Experimental Workflow:
Caption: Workflow for peptidoglycan synthesis assay.
Procedure:
-
Culture Preparation: Grow B. subtilis in a defined minimal medium to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Treatment: Divide the culture into two flasks. To one, add this compound to a final concentration of 200 µg/mL. To the other (control), add an equivalent volume of sterile water. Incubate both for 5 minutes at 37°C with shaking.
-
Radiolabeling: Add [¹⁴C]-N-acetylglucosamine to both cultures to a final concentration of 1-5 µCi/mL.
-
Sampling: At various time points (e.g., 0, 5, 10, 15, and 30 minutes) after the addition of the radiolabel, withdraw 1 mL aliquots from each culture.
-
Precipitation: Immediately add the 1 mL aliquot to 1 mL of ice-cold 10% TCA to stop the reaction and precipitate macromolecules, including peptidoglycan.
-
Filtration: After incubating on ice for 30 minutes, collect the precipitate by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters twice with 5 mL of cold 10% TCA and once with 5 mL of 95% ethanol to remove unincorporated radiolabel.
-
Quantification: Place the dried filters into scintillation vials with an appropriate scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) versus time for both the control and this compound-treated samples. The rate of incorporation is indicative of the rate of peptidoglycan synthesis.
Conclusion
This compound is a powerful research tool for dissecting GTP-dependent cellular processes. Its ability to specifically inhibit GMP synthetase allows for the controlled depletion of intracellular GTP pools, providing researchers with a method to study the consequences of this depletion on various aspects of cell physiology. The protocols provided herein offer a starting point for utilizing this compound to investigate bacterial sporulation and peptidoglycan synthesis, two fundamental processes in microbiology. These applications, among others, solidify this compound's role as a valuable compound in the molecular biologist's toolkit.
References
- 1. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of sporulation in Bacillus subtilis by this compound or hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of Decoyinine as a Biofilm Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), notoriously associated with chronic infections and antimicrobial resistance. The transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle is intricately regulated by the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). High cellular levels of c-di-GMP are a key signal for bacteria to form biofilms. Decoyinine, a known inhibitor of GMP synthase, presents a promising avenue for anti-biofilm therapy. By targeting the synthesis of guanosine monophosphate (GMP), a precursor to guanosine triphosphate (GTP), this compound is hypothesized to reduce the available GTP pool for c-di-GMP synthesis, thereby inhibiting biofilm formation.
These application notes provide detailed protocols for testing the effect of this compound on biofilm formation and viability using common laboratory techniques.
Mechanism of Action: The Link Between this compound and Biofilm Formation
This compound acts as an inhibitor of GMP synthase (GuaA), a crucial enzyme in the de novo purine biosynthesis pathway responsible for the conversion of xanthosine monophosphate (XMP) to GMP. This inhibition leads to a depletion of the intracellular guanine nucleotide pool, including GTP. Diguanylate cyclases (DGCs) utilize two molecules of GTP to synthesize c-di-GMP. Therefore, by reducing the substrate availability for DGCs, this compound is expected to lower intracellular c-di-GMP concentrations. Reduced c-di-GMP levels, in turn, prevent the activation of downstream effectors that promote the production of adhesins and EPS components essential for biofilm formation, thus maintaining the bacteria in a more treatable planktonic state.
Experimental Protocols
The following protocols are designed for a 96-well microtiter plate format, allowing for high-throughput screening of this compound's anti-biofilm properties. Pseudomonas aeruginosa and Staphylococcus aureus are suggested as representative Gram-negative and Gram-positive biofilm-forming bacteria, respectively.
Minimum Inhibitory Concentration (MIC) Determination
Prior to assessing anti-biofilm activity, it is crucial to determine the MIC of this compound to distinguish between biofilm inhibition and general bactericidal effects.
Materials:
-
Bacterial strains (P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO or water)
-
Sterile 96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension in TSB equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:100 in fresh TSB.
-
Prepare serial two-fold dilutions of this compound in TSB in the 96-well plate (e.g., from 1000 µg/mL to 0.49 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on the initial stages of biofilm formation.
Materials:
-
Overnight bacterial culture
-
TSB supplemented with 1% glucose (to promote biofilm formation)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the overnight culture 1:100 in TSB with 1% glucose.
-
Prepare serial dilutions of this compound at sub-MIC concentrations in the 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Gently aspirate the planktonic bacteria from each well.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate three times with PBS.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
Biofilm Disruption Assay (Crystal Violet Method)
This assay evaluates the ability of this compound to disrupt pre-formed, mature biofilms.
Protocol:
-
Follow steps 1-6 of the Biofilm Inhibition Assay to form mature biofilms.
-
After incubation, carefully remove the planktonic culture.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells.
-
Incubate the plate for a further 24 hours at 37°C.
-
Follow steps 7-13 of the Biofilm Inhibition Assay to quantify the remaining biofilm.
Biofilm Viability Assay (TTC Method)
This assay determines the metabolic activity of bacteria within the biofilm after treatment with this compound, providing an indication of cell viability.
Materials:
-
Mature biofilms in a 96-well plate (prepared as in the Biofilm Disruption Assay)
-
0.1% (w/v) 2,3,5-Triphenyltetrazolium Chloride (TTC) solution in PBS with 0.5% glucose
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Protocol:
-
Prepare and treat mature biofilms with this compound as described in the Biofilm Disruption Assay (steps 1-5).
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of 0.1% TTC solution to each well.
-
Incubate the plate at 37°C for 4-6 hours in the dark. Metabolically active bacteria will reduce the colorless TTC to red formazan.
-
Aspirate the TTC solution.
-
Add 200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| P. aeruginosa |
| S. aureus | |
Table 2: Effect of this compound on Biofilm Formation (OD570)
| This compound (µg/mL) | P. aeruginosa | S. aureus |
|---|---|---|
| 0 (Control) | ||
| Concentration 1 | ||
| Concentration 2 |
| Concentration 3 | | |
Table 3: Effect of this compound on Biofilm Disruption (OD570)
| This compound (µg/mL) | P. aeruginosa | S. aureus |
|---|---|---|
| 0 (Control) | ||
| Concentration 1 | ||
| Concentration 2 |
| Concentration 3 | | |
Table 4: Effect of this compound on Biofilm Viability (OD490)
| This compound (µg/mL) | P. aeruginosa | S. aureus |
|---|---|---|
| 0 (Control) | ||
| Concentration 1 | ||
| Concentration 2 |
| Concentration 3 | | |
Experimental Workflow Visualization
Conclusion
The provided protocols offer a comprehensive framework for evaluating the anti-biofilm potential of this compound. By systematically assessing its impact on biofilm formation, disruption, and cell viability, researchers can gain valuable insights into its efficacy. The proposed mechanism of action, centered on the inhibition of the c-di-GMP signaling pathway, provides a strong rationale for these investigations and opens avenues for the development of novel anti-biofilm therapeutics.
Application Notes: Utilizing Decoyinine in High-Throughput Screening for Novel GMP Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine monophosphate synthetase (GMPS) is a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the ATP-dependent conversion of xanthosine 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP).[1][3] The depletion of cellular GMP pools has been demonstrated to have antiproliferative, antibacterial, and immunosuppressive effects, making GMPS a compelling target for drug discovery in oncology, infectious diseases, and immunology.[1][2] Decoyinine, a known uncompetitive inhibitor of GMPS, serves as a valuable tool compound for developing and validating high-throughput screening (HTS) assays aimed at discovering novel GMPS inhibitors.[1][4] These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in HTS campaigns.
Principle of the Assay
The application of this compound in an HTS campaign for novel GMPS inhibitors is primarily as a positive control. By inhibiting GMPS, this compound reduces the production of GMP. A typical HTS assay for GMPS inhibitors would therefore be designed to measure the rate of GMP formation or the consumption of a substrate like ATP or glutamine. A decrease in signal (e.g., luminescence for ATP depletion) or an increase in a coupled enzymatic reaction product in the presence of a test compound, relative to a negative control, would indicate potential inhibition of GMPS. This compound's known inhibitory activity provides a reliable benchmark for assay performance and for quantifying the potency of newly identified inhibitors.
Data Presentation
The following table summarizes the inhibitory constants for this compound and other known GMPS inhibitors, providing a baseline for comparison of newly discovered compounds.
| Compound | Target Enzyme | Inhibition Type | K_i (µM) | IC_50 (µM) |
| This compound | E. coli GMPS | Uncompetitive (towards XMP) | 54.1 | |
| This compound | Human GMPS | 46.5[5] | ||
| l-XMP | E. coli GMPS | 7.5 | ||
| Mizoribine | E. coli GMPS | Competitive | 1.8 | |
| Psicofuranine | Human GMPS | 17.3[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GMP synthesis pathway and a typical HTS workflow for identifying novel GMPS inhibitors.
Caption: The enzymatic reaction catalyzed by GMP Synthetase (GMPS).
Caption: A generalized workflow for a high-throughput screening campaign to identify novel GMPS inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for GMPS Inhibitors
This protocol is designed for a 384-well plate format and utilizes a commercially available kit that measures ATP depletion as an indicator of GMPS activity.
Materials:
-
Recombinant human GMPS enzyme
-
XMP (Xanthosine 5'-monophosphate)
-
ATP (Adenosine 5'-triphosphate)
-
Glutamine
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Compound library
-
ATP detection reagent (e.g., luciferin/luciferase-based)
-
384-well white, opaque plates
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a dilution series of this compound (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing GMPS enzyme, XMP, and glutamine in assay buffer. The final concentrations should be optimized based on the enzyme kinetics.
-
-
Enzyme and Substrate Addition:
-
Add 10 µL of the enzyme/substrate master mix to each well of the 384-well plate containing the compounds.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 5 µL of ATP solution to each well.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 15 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and high concentration this compound controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Secondary Assay: HPLC-Based Confirmation
This protocol is to confirm the inhibitory activity of hits from the primary screen by directly measuring the formation of GMP.
Materials:
-
Confirmed hits from the primary screen
-
Recombinant human GMPS enzyme
-
XMP, ATP, Glutamine
-
Assay buffer
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, set up reactions containing GMPS enzyme, XMP, ATP, glutamine, and varying concentrations of the hit compound in assay buffer.
-
Include positive (this compound) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the nucleotides using a gradient of a suitable mobile phase (e.g., a gradient of methanol in a phosphate buffer).
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Quantify the amount of GMP produced by integrating the peak area.
-
Calculate the IC₅₀ value for each confirmed hit by plotting the percent inhibition against the compound concentration.
-
Conclusion
This compound is an indispensable tool for the discovery of novel GMPS inhibitors. Its well-characterized, uncompetitive mode of inhibition provides a robust positive control for HTS assays. The protocols outlined in these application notes offer a starting point for researchers to develop and execute successful screening campaigns targeting GMPS, with the ultimate goal of identifying new therapeutic agents for a range of human diseases.
References
- 1. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrservice.com [bmrservice.com]
- 3. GMP Synthetase: Allostery, Structure, and Function [mdpi.com]
- 4. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic [mdpi.com]
Troubleshooting & Optimization
Optimizing Decoyinine concentration for bacterial growth inhibition
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Decoyinine for bacterial growth inhibition experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Angustmycin A, is an adenosine analog that acts as a specific and potent inhibitor of GMP synthetase (GMPS).[1][2][3][4] By inhibiting this enzyme, this compound depletes the intracellular pool of guanine nucleotides.[1][2][4] This depletion can interfere with various cellular processes, including peptidoglycan synthesis, and can induce sporulation in certain bacteria like Bacillus subtilis.[1][2][3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
-
Solvent: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
Storage of Solid Form: When stored as a solid powder at -20°C, this compound is stable for up to three years.
-
Storage of Stock Solution: Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to six months or at -20°C for up to one month to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What is the expected effective concentration range for this compound?
Q4: How does this compound's inhibition of GMP synthetase affect bacterial signaling?
The primary signaling pathway known to be affected by this compound is the Stringent Response . By depleting GTP pools, this compound can influence the synthesis of the alarmone (p)ppGpp, a key regulator of the stringent response that allows bacteria to adapt to nutrient starvation and other environmental stresses. In Bacillus subtilis, the addition of this compound has been observed to cause a rapid disappearance of ppGpp, which is correlated with the initiation of sporulation.[2] The broader impacts on other signaling pathways, such as two-component systems and quorum sensing, are not as well-documented and may be indirect consequences of the metabolic stress induced by guanine nucleotide depletion.
Troubleshooting Guides
Difficulties encountered during bacterial growth inhibition experiments with this compound can often be resolved by systematically addressing potential issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no bacterial growth inhibition | Incorrect this compound Concentration: The concentration range tested may be too low to inhibit the specific bacterial strain. | Determine the appropriate concentration range by performing a preliminary dose-response experiment with a wide range of this compound concentrations. |
| This compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound from a new or properly stored solid sample. Ensure storage at -80°C for long-term stability. | |
| Presence of Guanine/Guanosine in Media: The experimental medium may contain guanine or guanosine, which can counteract the inhibitory effect of this compound.[1][4] | Use a minimal defined medium that lacks guanine or its derivatives. If a complex medium is necessary, be aware that its components may interfere with this compound's activity. | |
| High variability between replicates | Inaccurate Pipetting: Errors in serial dilutions or dispensing of this compound, media, or bacterial inoculum can lead to significant variations. | Calibrate pipettes regularly. Use fresh tips for each dilution and when adding different reagents. Ensure thorough mixing at each dilution step. |
| Uneven Bacterial Inoculum: A non-homogenous bacterial suspension will result in different starting cell densities in the wells. | Vortex the bacterial suspension thoroughly before and during the preparation of the inoculum to ensure a uniform cell distribution. | |
| No bacterial growth, even in control wells | Contamination of Media or Reagents: The growth medium or other reagents may be contaminated with an inhibitory substance. | Use fresh, sterile media and reagents. Always include a "no drug" control to ensure the bacteria can grow under the experimental conditions. |
| Incorrect Inoculum Density: The initial bacterial inoculum may be too low, leading to a failure to establish growth within the incubation period. | Standardize the bacterial inoculum to the recommended optical density (OD) or colony-forming units (CFU)/mL before starting the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 279.25 g/mol . To prepare a 10 mM stock solution, weigh out 2.79 mg of this compound powder for every 1 mL of DMSO.
-
Dissolve the powder: Aseptically add the weighed this compound powder to a sterile tube. Add the calculated volume of sterile DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes a standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Bacterial strain of interest
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth or a defined minimal medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Prepare bacterial inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension to the final desired inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate growth medium.
-
-
Prepare serial dilutions of this compound:
-
In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1. This is typically prepared by diluting the stock solution in the growth medium.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculate the plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain for 16-24 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: this compound's effect on the Stringent Response.
References
Troubleshooting Decoyinine instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decoyinine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For optimal results, it is recommended to first dissolve this compound in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into your aqueous experimental buffer. When preparing the stock solution, purging the solvent with an inert gas is also advised.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is expected to be stable for at least one year.[1] Stock solutions in organic solvents should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.[2][3] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is limited, and it is recommended to prepare fresh solutions daily.[1] The stability of nucleoside analogs like this compound is influenced by factors such as pH and temperature. Generally, degradation in aqueous solutions follows first-order kinetics. While specific data for this compound is limited, studies on similar compounds show increased degradation rates at higher pH and temperatures.
Q4: Can I expect this compound to be stable through freeze-thaw cycles?
A4: While specific data for this compound is unavailable, some nucleoside analogs have shown stability through multiple freeze-thaw cycles when dissolved in appropriate buffers.[4] However, given the recommendation for daily preparation of aqueous solutions, it is best to prepare fresh dilutions from a frozen organic stock solution for each experiment to ensure consistency and minimize potential degradation.
Troubleshooting Guide for this compound Instability
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system. Consider slightly warming the DMSO stock solution to ensure complete dissolution before diluting into the aqueous buffer.[1] |
| Buffer incompatibility. | Check the pH and composition of your aqueous buffer. Extreme pH values can affect the solubility and stability of this compound. | |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock.[1] Avoid storing aqueous solutions, even for short periods. |
| Adsorption to plasticware. | Consider using low-adhesion microplates and pipette tips, especially for low-concentration solutions. | |
| Incorrect concentration determination. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. | |
| Variability between experimental replicates | Inhomogeneous solution after dilution. | Ensure thorough mixing after diluting the organic stock solution into the aqueous buffer. Vortexing or gentle agitation is recommended. |
| Temperature fluctuations. | Maintain a consistent temperature for your experiments, as temperature can affect the stability of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve solid this compound in DMSO to a concentration of 10 mM. Gently warm the solution if necessary to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[2][3]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution into the desired aqueous buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Usage: Use the freshly prepared aqueous working solution immediately and do not store it for future use.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in aqueous solutions. Method optimization and validation are recommended for specific experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) with an acidic modifier like 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound (to be determined, typically around 260 nm for nucleoside analogs).
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µg/mL) in the desired buffer.
-
Divide the solution into aliquots for analysis at different time points and storage conditions (e.g., different pH and temperatures).
-
At each time point, inject a suitable volume of the sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in aqueous solution based on the expected behavior of nucleoside analogs. Actual experimental data should be generated using a validated stability-indicating HPLC method.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 5.0 | 25 | 48 |
| 7.4 | 25 | 24 |
| 9.0 | 25 | 8 |
| 7.4 | 4 | 72 |
| 7.4 | 37 | 12 |
Visualizations
Caption: Proposed degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for this compound instability issues.
References
Decoyinine solubility issues and how to resolve them
Welcome to the technical support resource for Decoyinine. This guide provides detailed information for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Angustmycin A, is a nucleoside analog that acts as a potent and selective inhibitor of GMP synthetase (GMPS).[1] It functions as a reversible and non-competitive inhibitor of this enzyme.[2][3] By inhibiting GMPS, this compound blocks the conversion of xanthosine 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP), leading to a reduction in intracellular levels of GMP, GDP, and GTP.[2][4] In organisms like Bacillus subtilis, this depletion of guanine nucleotides is known to induce sporulation and inhibit peptidoglycan synthesis.[5][6][7]
Q2: What are the recommended solvents for dissolving this compound?
The most common and effective solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO). Water can also be used, but the solubility is significantly lower.
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[8]
-
Stock Solutions (in solvent): For maximum stability, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9]
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and handling techniques. The following table summarizes key solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 179.05 mM | Requires ultrasonication and heating to 60°C. Use newly opened, non-hygroscopic DMSO for best results.[8] |
| Water | 6.67 mg/mL | 23.89 mM | Requires ultrasonication and heating to 60°C.[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (50 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Dissolution: To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the solid is completely dissolved.[8] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[8][9]
Protocol 2: Preparation of an Aqueous Working Solution
-
Stock Thawing: Thaw a single-use aliquot of your concentrated DMSO stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.[10]
-
Intermediate Dilution (Recommended): To prevent precipitation, first prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, dilute a 50 mg/mL (179.05 mM) stock 1:100 in medium to get a 0.5 mg/mL (1.79 mM) solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental setup (e.g., cell culture plate) to achieve the final desired concentration.
-
Mixing: Mix gently but thoroughly by swirling or pipetting.
-
Filter Sterilization (for aqueous stocks): If preparing a stock solution directly in water, it must be filter-sterilized using a 0.22 µm filter before use.[8]
Troubleshooting Guide
Issue: A precipitate forms immediately after adding this compound stock to my cell culture medium.
This is a common problem when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous solution where its solubility is much lower.[10]
Caption: Troubleshooting workflow for this compound precipitation.
Issue: My this compound solution appears cloudy or has particulates even after heating and sonication.
| Possible Cause | Solution |
| Poor Quality Solvent | Hygroscopic (water-containing) DMSO significantly reduces the solubility of this compound.[8] Always use fresh, anhydrous, high-purity DMSO. |
| Incomplete Dissolution | The compound may require more time, higher temperature (up to 60°C), or more vigorous sonication to fully dissolve.[8] Ensure you continue the process until the solution is completely clear. |
| Compound Degradation | Improper storage of the powder or stock solution can lead to degradation and reduced solubility. Follow recommended storage conditions. |
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. invivochem.net [invivochem.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
Preventing Decoyinine degradation during long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Decoyinine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is expected to be stable for at least one year, with some suppliers suggesting stability for up to three years.[1][3]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, as well as in water.[1] For long-term experiments, it is advisable to prepare a concentrated stock solution in a recommended organic solvent.
-
Solvent-based stock solutions: Prepare a stock solution in DMSO or ethanol. Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[3]
-
Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to their instability.[1] If you must use an aqueous solution, it should be prepared fresh before each experiment.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, a primary one being the degradation of this compound, especially in aqueous solutions.[1] Here are some potential causes and troubleshooting steps:
-
Degradation of working solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Improper storage: Ensure that both the solid compound and stock solutions are stored at the correct temperatures.[1][3]
-
pH of the medium: The stability of this compound can be pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your experiment.
-
Cell culture conditions: Inconsistent cell density, passage number, or the presence of contaminants can affect experimental outcomes.[4][5]
Q4: Can I pre-mix this compound in my cell culture medium for a long-term experiment?
It is not recommended to pre-mix this compound into large batches of cell culture medium for long-term use, as the compound is unstable in aqueous solutions.[1] The best practice is to add freshly diluted this compound to the culture medium immediately before it is added to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in a multi-day experiment. | Degradation of this compound in the aqueous culture medium. | Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain the desired effective concentration. |
| Precipitate forms when adding this compound stock to the aqueous medium. | The organic solvent from the stock solution is causing the compound to precipitate out of the aqueous medium. | To enhance aqueous solubility, dilute the organic solvent stock solution into aqueous buffers or isotonic saline gradually while vortexing.[1] Ensure the final concentration of the organic solvent is low enough to not affect your cells.[1] |
| Variability in results between different aliquots of the same stock solution. | Improper storage or handling of aliquots, leading to degradation in some vials. | Store aliquots in tightly sealed vials at the recommended temperature (-20°C or -80°C).[3] Avoid exposure to light and ensure vials are properly sealed to prevent evaporation and contamination. |
| Unexpected changes in cell morphology or viability. | The organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be toxic to the cells at higher concentrations. | Prepare a higher concentration stock solution to minimize the volume of solvent added to the cell culture. Perform a vehicle control experiment with the solvent alone to assess its effect on your cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Cell culture medium of interest
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- Sterile microcentrifuge tubes
2. Procedure:
- Prepare a fresh stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
- Prepare the mobile phase for HPLC. A common mobile phase for similar compounds is a gradient of acetonitrile and water with 0.1% TFA.
- Spike this compound into the cell culture medium to the desired final concentration (e.g., 100 µM).
- Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium, and process it for HPLC analysis. This will serve as your starting concentration.
- Incubate the remaining medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
- Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
- Sample Preparation for HPLC:
- For each time point, precipitate proteins from the medium sample by adding an equal volume of ice-cold acetonitrile.
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate the solvent.
- Reconstitute the sample in the mobile phase for HPLC analysis.
- HPLC Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 260 nm).
- Quantify the peak area corresponding to this compound at each time point.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Quantitative Data Summary (Hypothetical)
| Time (Hours) | This compound Remaining (%) in Medium at 37°C |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 12 | 62 |
| 24 | 35 |
| 48 | 10 |
Visualizations
This compound's Mechanism of Action: Inhibition of GMP Synthetase
This compound acts as a selective inhibitor of GMP synthetase, an enzyme crucial for the de novo synthesis of guanosine monophosphate (GMP).[6] This inhibition leads to a depletion of the guanine nucleotide pool, which can induce sporulation in bacteria like Bacillus subtilis.[7]
Caption: this compound inhibits the conversion of XMP to GMP.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps in conducting a stability study of this compound in an experimental medium.
References
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivochem.net [invivochem.net]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. corning.com [corning.com]
- 6. GMP synthase - Wikipedia [en.wikipedia.org]
- 7. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Decoyinine Treatment: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Decoyinine in experimental settings. This compound is a potent inhibitor of GMP synthetase, a key enzyme in the de novo purine biosynthesis pathway. By depleting the intracellular pool of guanine nucleotides, this compound effectively curtails cell proliferation, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to maximize the efficacy of your this compound treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible non-competitive inhibitor of guanosine monophosphate synthetase (GMPS).[1] GMPS catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis.[2][3][4] By inhibiting GMPS, this compound depletes the guanine nucleotide pool, leading to a reduction in cell proliferation.[1][2]
Q2: What is a recommended starting concentration and treatment duration for this compound in mammalian cell culture?
A2: A good starting point for many cancer cell lines, such as the prostate cancer cell line LNCaP, is a concentration of 100-200 μM for a duration of 48 to 72 hours.[1][2] The half-maximal inhibitory concentration (IC50) for LNCaP cells has been reported to be 102.5 μM.[1] However, the optimal concentration and duration can vary significantly between cell lines. It is crucial to perform a dose-response experiment (kill curve) to determine the optimal conditions for your specific cell line.
Q3: Does this compound induce apoptosis?
A3: Studies have shown that GMP synthetase knockdown, which mimics the effect of this compound, does not significantly induce apoptosis in prostate cancer cells.[1][2] The primary effect is a cytostatic one, leading to decreased cell proliferation. Researchers should not expect to see classic apoptotic markers like cleaved PARP.[4]
Q4: Can cells develop resistance to this compound treatment?
A4: Cells can activate purine salvage pathways to compensate for the inhibition of de novo synthesis by this compound.[1][2] These salvage pathways can recycle guanosine from the culture medium to produce GMP, thus circumventing the block in the de novo pathway. This can lead to a diminished effect of the treatment over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Little to no effect on cell proliferation at recommended concentrations. | Cell line may be less sensitive or have a highly active purine salvage pathway. | 1. Confirm the activity of your this compound stock. 2. Perform a dose-response curve to determine the IC50 for your specific cell line, testing a wider range of concentrations (e.g., 10 µM to 500 µM). 3. Consider using a culture medium with low levels of guanosine to minimize the contribution of the salvage pathway. |
| Initial inhibition of proliferation, followed by recovery of cell growth. | Activation of the purine salvage pathway over time. | 1. Shorten the treatment duration and harvest cells for analysis before they have a chance to adapt. 2. Replenish the this compound-containing medium every 24-48 hours to maintain inhibitory pressure. 3. If feasible for the experimental design, use a purine-free or low-purine medium. |
| High variability between replicate experiments. | Inconsistent cell seeding density or variations in treatment application. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Verify accurate and consistent pipetting of both cells and this compound. 3. Use a consistent confluence level at the start of each experiment. |
| Unexpected changes in cell morphology not related to cell death. | This compound may have off-target effects at very high concentrations or in specific cell lines. | 1. Lower the concentration of this compound to the lowest effective dose determined by your dose-response curve. 2. Review the literature for any known off-target effects of this compound in your cell type. |
Experimental Protocols
Determining Optimal this compound Concentration (Kill Curve)
This protocol is designed to establish the effective concentration range of this compound for a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
96-well tissue culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0 µM (vehicle control) to 500 µM.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: this compound IC50 Values in a Prostate Cancer Cell Line
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| LNCaP | 102.5 | 3 days | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its optimal concentration.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining this compound IC50.
References
Cell culture media considerations for Decoyinine experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cell culture media considerations during experiments involving Decoyinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Angustmycin A, is a potent and selective inhibitor of GMP synthetase (GMPS).[1] GMPS is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP).[2] By inhibiting GMPS, this compound leads to the depletion of intracellular guanosine triphosphate (GTP) pools.
Q2: What are the expected cellular effects of this compound treatment?
A2: Depletion of GTP pools by this compound can lead to a variety of cellular effects, including:
-
Inhibition of cell proliferation: GTP is essential for DNA and RNA synthesis, protein synthesis, and signal transduction, all of which are critical for cell growth.
-
Cell cycle arrest: GTP depletion can cause cells to arrest in the S-phase of the cell cycle.[3]
-
Induction of apoptosis: Prolonged GTP starvation can trigger programmed cell death.[4][5][6][7]
-
Induction of sporulation: In some organisms, like Bacillus subtilis, guanine nucleotide deprivation by this compound can induce sporulation.[8]
Q3: What are the key considerations for cell culture media when using this compound?
A3: Due to its mechanism of action, the composition of the cell culture medium is critical for obtaining reliable and reproducible results in this compound experiments. Key considerations include:
-
Basal Medium: Standard cell culture media such as DMEM or RPMI-1640 can be used. However, be aware of the nucleoside content in your specific formulation.
-
Serum: Fetal Bovine Serum (FBS) is a common supplement that contains nucleosides which can interfere with the effects of this compound. For experiments aiming to study the direct effects of GTP depletion, using a low percentage of serum or serum-free media is recommended. If serum is necessary, its concentration should be kept consistent across all experiments.
-
Supplementation: For specific experimental aims, supplementation with nucleosides is crucial.
-
Guanosine Rescue: To confirm that the observed effects are due to GTP depletion, a rescue experiment can be performed by supplementing the culture medium with guanosine. Guanosine can be utilized by the salvage pathway to replenish GTP pools, thereby reversing the effects of this compound.[8]
-
Other Nucleosides: Depending on the experimental question, supplementation with other purines or pyrimidines may be necessary to dissect the specific roles of GTP depletion from general effects on nucleotide metabolism.
-
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound is cell-type dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This can be done using a cell viability assay such as MTT, MTS, or a live/dead cell stain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| 2. High nucleoside content in the medium. | Use serum-free or low-serum medium. Check the formulation of your basal medium for nucleoside content. | |
| 3. This compound degradation. | Prepare fresh stock solutions of this compound and store them properly (typically at -20°C or -80°C). | |
| 4. Cell line is resistant to this compound. | Consider using a different cell line or a higher concentration of this compound. | |
| High cell death even at low concentrations | 1. This compound concentration is too high. | Perform a thorough dose-response experiment with a wider range of concentrations. |
| 2. Cells are highly sensitive to GTP depletion. | Shorten the incubation time with this compound. | |
| 3. Off-target effects. | Perform a guanosine rescue experiment to confirm that the observed cytotoxicity is due to GTP depletion. | |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| 2. Inconsistent serum concentration or batch. | Use the same batch of serum for all related experiments and maintain a consistent concentration. | |
| 3. Inconsistent this compound stock solution. | Prepare a large batch of this compound stock solution to be used for a series of experiments. | |
| Guanosine rescue experiment is not working | 1. Insufficient concentration of guanosine. | Titrate the concentration of guanosine to find the optimal rescue concentration. |
| 2. Guanosine was added too late. | Add guanosine at the same time as or shortly after this compound treatment. | |
| 3. Cell line has a deficient salvage pathway. | Confirm that your cell line has a functional salvage pathway for guanine nucleotides. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | ~50 µM | [3] |
| E. coli GMPS | Enzyme Inhibition | Ki = 54.1 µM | [2] |
| Human GMPS | Enzyme Inhibition | IC50 = 46.5 µM | Not directly cited |
Note: IC50 values can vary significantly between cell lines and experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Guanosine Rescue Experiment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Prepare the following treatment groups:
-
Vehicle control
-
This compound at a concentration close to the IC50 value
-
Guanosine alone (e.g., 100 µM)
-
This compound + Guanosine
-
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
Assessment: Evaluate cell viability using an appropriate method (e.g., MTT assay, cell counting). A successful rescue will show a significant increase in cell viability in the "this compound + Guanosine" group compared to the "this compound" group.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: GTP depletion and its effect on a DNA repair pathway.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GTP induces S-phase cell-cycle arrest and inhibits DNA synthesis in K562 cells but not in normal human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by enediyne antitumor antibiotic C1027 in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induction by different local anaesthetics in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Decoyinine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Decoyinine, a potent inhibitor of GMP synthase, is a valuable tool in studying cellular processes dependent on guanine nucleotide metabolism. However, like many experimental compounds, its application can be associated with variability in results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers achieve more consistent and reliable data in their experiments involving this compound.
Troubleshooting Guide: Addressing Common Issues
Variability in experimental outcomes when using this compound can often be traced back to key procedural steps. Below is a table outlining potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected cellular effects | Incomplete Solubilization: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution of this compound powder in the appropriate solvent (DMSO up to 50 mg/ml or water up to 35 mg/ml) before further dilution in aqueous buffers.[1][2] Gentle warming to 37°C and sonication can aid in solubilization.[3] |
| Degradation of this compound: Improper storage of stock solutions can lead to loss of activity. | Prepare fresh stock solutions regularly. Store DMSO or water stock solutions at -20°C for up to one month.[1][2] For long-term storage, keep the powdered form at -20°C, which is stable for at least two years.[1][2] | |
| Cellular Resistance/Metabolism: Some cell lines may metabolize this compound or have intrinsic resistance mechanisms. | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider using a higher concentration or a different cell model if resistance is suspected. | |
| High cell toxicity or off-target effects | Concentration Too High: The concentration of this compound used may be cytotoxic to the specific cell line. | Determine the IC50 for your cell line and use concentrations at or below this value for mechanistic studies. The reported IC50 for GMP synthase is 17.3 µM.[1][2][4] |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). Prepare appropriate vehicle controls with the same final DMSO concentration. | |
| Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets. | Use the lowest effective concentration possible. Consider rescue experiments by supplementing with guanosine to confirm that the observed effects are due to GMP synthase inhibition.[5][6] | |
| Experiment-to-experiment variability | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response. | Standardize cell culture protocols. Use cells within a consistent range of passage numbers and seed at a consistent density for all experiments. |
| Inaccurate Pipetting or Dilutions: Errors in preparing working solutions can lead to significant variability. | Calibrate pipettes regularly. Prepare a master mix of the final treatment solution to add to replicate wells to minimize pipetting errors. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a non-competitive and reversible inhibitor of GMP synthase (GMPS).[1][2][4] This enzyme catalyzes the conversion of xanthosine 5'-monophosphate (XMP) to guanosine 5'-monophosphate (GMP), a crucial step in the de novo synthesis of guanine nucleotides.[7] By inhibiting GMPS, this compound reduces the intracellular levels of GMP, GDP, and GTP.[1][2]
2. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 50 mg/ml) and water (up to 35 mg/ml).[1][2] It is recommended to first dissolve the powder in one of these solvents and then dilute it into your aqueous experimental buffer.[1][2] Stock solutions in DMSO or water can be stored at -20°C for up to one month.[1][2] For longer-term storage, it is best to store the compound as a powder at -20°C, where it is stable for at least two years.[1][2]
3. What are the known off-target effects of this compound?
While the primary target of this compound is GMP synthase, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. Some studies in plants have indicated that this compound can influence auxin and cytokinin regulatory pathways.[8] To mitigate off-target effects, it is crucial to use the lowest effective concentration and include appropriate controls, such as rescue experiments with guanosine.[5][6]
4. Can this compound affect processes other than nucleotide synthesis?
Yes, due to its role in depleting guanine nucleotides, this compound can indirectly affect a wide range of cellular processes. In bacteria, it has been shown to impact cell wall biosynthesis, sporulation, and pathogenicity.[1][2][5] In melanoma cells, it has been demonstrated to reduce cell invasion.[1][2][4]
5. How can I confirm that the observed effects in my experiment are due to GMP synthase inhibition?
A key control experiment is to perform a "rescue" by co-treating the cells with this compound and an exogenous source of guanine, such as guanosine. If the addition of guanosine reverses the effects of this compound, it strongly suggests that the observed phenotype is a direct result of GMP depletion due to GMP synthase inhibition.[5][6]
Experimental Protocols & Visualizations
General Protocol for Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant downstream assay (e.g., cell viability assay, western blot, gene expression analysis).
Caption: A generalized workflow for a typical cell-based experiment using this compound.
This compound's Impact on the Guanine Nucleotide Synthesis Pathway
This compound acts as a bottleneck in the de novo synthesis of guanine nucleotides. The following diagram illustrates its point of inhibition.
Caption: this compound inhibits GMP Synthase, blocking the synthesis of GMP and downstream guanine nucleotides.
By understanding the mechanism of this compound and potential sources of experimental variability, researchers can design more robust experiments and generate more reliable and reproducible data.
References
- 1. tribioscience.com [tribioscience.com]
- 2. tribioscience.com [tribioscience.com]
- 3. glpbio.com [glpbio.com]
- 4. amsbio.com [amsbio.com]
- 5. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induced Resistance in Rice against Small Brown Planthopper Laodelphax striatellus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Decoyinine-Induced Toxicity in Eukaryotic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize Decoyinine-induced toxicity in eukaryotic cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death or low viability after this compound treatment. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using a standard method like MTT or Trypan Blue exclusion after 24, 48, and 72 hours. |
| Cell line is particularly sensitive to GTP depletion. | Supplement the culture medium with guanosine to rescue the cells. Co-treatment with guanosine can replenish the guanine nucleotide pool depleted by this compound. See the detailed protocol below. | |
| Prolonged exposure to this compound. | Optimize the duration of this compound treatment. Shorter exposure times may be sufficient to achieve the desired experimental effect while minimizing toxicity. | |
| Inconsistent or unexpected experimental results. | Variability in this compound or guanosine stock solution. | Prepare fresh stock solutions of this compound and guanosine for each experiment. Ensure complete dissolution. For guanosine, which has low aqueous solubility, prepare a stock solution in DMSO or a dilute basic solution (e.g., 0.1 M NaOH) and then dilute it in the culture medium.[1][2] |
| Fluctuation in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, to ensure reproducible results. | |
| Guanosine rescue is ineffective. | Insufficient concentration of guanosine. | Increase the concentration of guanosine. Effective concentrations can range from 10 µM to 500 µM.[3][4] Perform a titration experiment to find the optimal rescue concentration for your cell line and this compound concentration. |
| Incorrect timing of guanosine supplementation. | Administer guanosine concurrently with or shortly after this compound treatment. Early intervention is crucial for effective rescue.[5] For preventative measures, pre-incubating cells with guanosine for a few hours before adding this compound may be beneficial. | |
| Off-target effects of high guanosine concentrations. | Be aware that high concentrations of guanosine (e.g., 500 µM) can have their own cytotoxic effects on some cell lines, potentially through adenosine receptors.[4][6] If rescue is still not achieved at lower concentrations, consider alternative rescue agents like guanine. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of Guanosine Monophosphate (GMP) Synthetase (GMPS). This enzyme catalyzes the conversion of Xanthosine Monophosphate (XMP) to GMP, a crucial step in the de novo biosynthesis of guanine nucleotides. By inhibiting GMPS, this compound leads to the depletion of the intracellular pool of guanine nucleotides (GMP, GDP, and GTP).
Q2: Why is the depletion of guanine nucleotides toxic to cells?
A2: Guanine nucleotides are essential for numerous cellular processes, including:
-
DNA and RNA synthesis: GTP is a building block for RNA and a precursor for dGTP, a building block for DNA.
-
Protein synthesis and signal transduction: GTP is a critical energy source and a signaling molecule in G-protein coupled receptor (GPCR) pathways.
-
Cellular energy metabolism: GTP plays a role in the citric acid cycle. Depletion of these nucleotides disrupts these fundamental processes, leading to cell cycle arrest, apoptosis, and ultimately cell death.
Q3: How can I rescue my cells from this compound toxicity?
A3: The most effective way to rescue cells from this compound-induced toxicity is to supplement the culture medium with guanosine. Guanosine can be taken up by cells and converted to GMP through the purine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by this compound. This replenishes the guanine nucleotide pool and restores normal cellular function.[7][8]
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available literature, a starting range of 1 µM to 50 µM is often used.
Q5: How should I prepare and store this compound and guanosine solutions?
A5:
-
This compound: The solubility of this compound should be checked with the supplier's instructions. It is often dissolved in DMSO to prepare a concentrated stock solution, which can be stored at -20°C.
-
Guanosine: Guanosine has poor solubility in water. To prepare a stock solution, it can be dissolved in DMSO or a small amount of 0.1 M NaOH or 10% ammonia solution to aid dissolution, and then diluted to the final concentration in the culture medium.[1][2] It is recommended to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific eukaryotic cell line using an MTT assay.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Guanosine Rescue Experiment
This protocol describes how to perform a guanosine rescue experiment to mitigate this compound-induced cytotoxicity.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Guanosine stock solution
-
24-well or 96-well cell culture plates
-
Cell viability assay reagents (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.
-
Experimental Groups: Prepare the following experimental groups in complete culture medium:
-
Vehicle Control (e.g., DMSO)
-
This compound alone (at a concentration known to cause toxicity, e.g., 2x IC50)
-
Guanosine alone (e.g., 100 µM)
-
This compound + a range of Guanosine concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM)
-
-
Treatment: Remove the overnight medium and add the prepared media to the respective wells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).
-
Assessment of Cell Viability: Determine the cell viability for each experimental group using a suitable assay.
-
Data Analysis: Compare the cell viability of the co-treatment groups to the this compound-only group to assess the rescue effect of guanosine.
Visualizations
Caption: this compound inhibits GMP Synthetase, blocking de novo GMP synthesis.
Caption: Workflow for optimizing this compound use and rescue.
Caption: Troubleshooting logic for this compound-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine promotes cytotoxicity via adenosine receptors and induces apoptosis in temozolomide-treated A172 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of schedule of administration in the therapeutic efficacy of guanosine: early intervention after injury enhances glutamate uptake in model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine promotes cytotoxicity v... preview & related info | Mendeley [mendeley.com]
- 7. Guanosine supplementation reduces apoptosis and protects renal function in the setting of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanosine primes acute myeloid leukemia for differentiation via guanine nucleotide salvage synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Decoyinine and Other GMP Synthase Inhibitors
Guanosine 5'-monophosphate (GMP) synthase (GMPS) is a critical enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of xanthosine 5'-monophosphate (XMP) to GMP. This pathway is essential for fundamental cellular processes such as DNA replication, transcription, and translation.[1] The vital role of GMPS in cell proliferation has made it an attractive target for the development of antimicrobial, immunosuppressive, and anticancer agents.[1][2][3] Decoyinine, a nucleoside antibiotic, is a known inhibitor of GMPS and has been instrumental in studying guanine nucleotide deprivation.[4][5][6] This guide provides a comparative overview of the efficacy of this compound against other notable GMPS inhibitors, supported by experimental data and detailed methodologies for the scientific community.
Quantitative Efficacy of GMP Synthase Inhibitors
The potency of various compounds against GMP synthase has been evaluated across different species. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for comparison. A lower value for these metrics indicates higher potency. The efficacy of these inhibitors can vary significantly depending on the target organism's enzyme structure.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Inhibition Type (vs. XMP) |
| This compound | E. coli GMPS | 54.1 µM[2] | - | Uncompetitive[2] |
| This compound | Human GMPS | - | 46.5 µM[7] | - |
| Mizoribine | E. coli GMPS | 1.8 µM[2] | - | Competitive |
| l-XMP | E. coli GMPS | 7.5 µM[2] | - | Competitive |
| Psicofuranine | Human GMPS | - | 17.3 µM[7] | - |
| AZD1152 | Candidatus Liberibacter asiaticus GMPS | 4.05 µM[7] | - | - |
| Folic Acid | Candidatus Liberibacter asiaticus GMPS | 51.98 µM[7] | - | - |
This table summarizes key quantitative data for comparing the efficacy of various GMP synthase inhibitors.
Signaling Pathway and Inhibition Mechanism
GMP synthase is a glutamine amidotransferase that catalyzes a two-step reaction. First, glutamine is hydrolyzed to produce ammonia. Second, the synthetase domain adenylates XMP using ATP, creating an adenyl-XMP intermediate. The ammonia is then channeled to the synthetase active site to react with this intermediate, forming GMP.[2][8]
Inhibitors target different aspects of this process. For instance, Mizoribine acts as a competitive inhibitor, likely competing with the natural substrate XMP for binding to the active site.[2] In contrast, this compound exhibits uncompetitive inhibition with respect to XMP, suggesting it binds to the enzyme-substrate complex.[2]
Caption: Mechanism of GMP synthase and points of inhibitor intervention.
Experimental Protocols
The determination of inhibitor efficacy relies on robust enzymatic assays. A commonly employed method is a continuous spectrophotometric assay that monitors the conversion of XMP to GMP.
Objective: To determine the kinetic parameters of GMP synthase inhibition (Ki or IC50).
Materials:
-
Purified GMP synthase enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20 mM MgCl2, 0.1 mM EDTA, 0.1 mM DTT)[7]
-
Substrates: XMP, ATP, Glutamine[7]
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Microplate reader or spectrophotometer capable of reading at 290 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates and the inhibitor in an appropriate solvent. Serially dilute the inhibitor to create a range of concentrations.
-
Assay Setup: In a 96-well plate, combine the reaction buffer, a fixed concentration of XMP, ATP, and glutamine. Add varying concentrations of the inhibitor to the respective wells.[7]
-
Enzyme Initiation: Initiate the reaction by adding a specific amount of purified GMP synthase to each well.[7]
-
Data Collection: Immediately begin monitoring the decrease in absorbance at 290 nm using a microplate reader. This decrease corresponds to the conversion of XMP to GMP.[7] The reaction is typically monitored for a set period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).[7]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
For IC50 determination, plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay with varying concentrations of the substrate (XMP) at several fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by fitting to the appropriate inhibition model equation (e.g., competitive, uncompetitive).[2]
-
Caption: A typical experimental workflow for assessing GMPS inhibitors.
Comparative Discussion
Based on the available data, this compound demonstrates moderate inhibitory activity against both bacterial and human GMP synthase.[2][7] However, other compounds exhibit greater potency.
-
Mizoribine , an immunosuppressive drug, is a significantly more potent inhibitor of E. coli GMPS than this compound, with a Ki value of 1.8 µM compared to this compound's 54.1 µM.[2] Its competitive inhibition mechanism differs from this compound's uncompetitive mode, which may have implications for its therapeutic application.
-
l-XMP , the enantiomer of the natural substrate, is surprisingly a more potent inhibitor of E. coli GMPS than this compound (Ki of 7.5 µM).[2] This finding highlights that the enzyme's active site can accommodate stereoisomers, opening new avenues for inhibitor design.
-
Against human GMPS, Psicofuranine shows a lower IC50 value (17.3 µM) than this compound (46.5 µM), indicating higher potency.[7]
-
Newly identified inhibitors like AZD1152 show potent activity against the GMPS from Candidatus Liberibacter asiaticus with a Ki of 4.05 µM, suggesting its potential as a species-specific antibacterial agent.[7]
It is crucial to note that the sensitivity of GMPS to the same inhibitor can differ significantly across species. For example, while Psicofuranine and this compound inhibit human GMPS, they have little to no effect on the enzyme from Plasmodium falciparum.[7] This species-specific variation underscores the potential for developing selective inhibitors that target pathogens without affecting the human host.[9]
Conclusion
This compound remains a valuable tool for studying GMP synthase and the consequences of guanine nucleotide depletion. However, when compared to other inhibitors, it is not the most potent option available. Compounds like Mizoribine, l-XMP, and Psicofuranine demonstrate superior efficacy in various contexts. The development of novel inhibitors, such as AZD1152, highlights the ongoing potential to discover highly potent and selective agents targeting GMPS for therapeutic purposes. Future research should continue to explore the structural and mechanistic bases for these differences in potency to guide the rational design of next-generation GMPS inhibitors.
References
- 1. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient biosynthesis of nucleoside cytokinin angustmycin A containing an unusual sugar system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmrservice.com [bmrservice.com]
The Stringent Response: A Comparative Guide to the Transcriptional Impact of Decoyinine and Other GTP Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptional response of bacteria to Decoyinine, an inhibitor of guanosine monophosphate (GMP) synthetase, and other antibiotics that perturb guanosine triphosphate (GTP) pools. By disrupting the synthesis of essential building blocks for RNA and DNA, these compounds trigger a profound and conserved bacterial stress response, offering a valuable lens through which to understand microbial survival and identify new therapeutic targets.
Introduction: Targeting Nucleotide Synthesis
This compound is an antibiotic that acts as a specific inhibitor of GMP synthetase, a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1] By blocking this step, this compound leads to a rapid depletion of the intracellular pools of GMP and, consequently, Guanosine Triphosphate (GTP).[1] GTP is not only a fundamental precursor for RNA synthesis but also a critical signaling molecule and energy source for translation.
A severe drop in GTP levels is a potent trigger for the Stringent Response , a global reprogramming of bacterial physiology to cope with nutrient starvation and other stresses.[2][3] This response is mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp, which are synthesized from GTP and ATP.[3] Therefore, the transcriptional signature of this compound is intrinsically linked to the activation of the stringent response. This guide compares the effects of this compound with other compounds that induce this pathway, such as Mycophenolic Acid (MPA), another inhibitor of GTP synthesis, and conditions that mimic it, like amino acid starvation.
Signaling Pathway: GTP Depletion and the Stringent Response
This compound and Mycophenolic Acid (MPA) inhibit different enzymes in the GTP biosynthesis pathway, but both lead to the same outcome: a reduction in cellular GTP levels. This depletion has two major consequences for transcription. First, it reduces the availability of the primary initiating nucleotide (iNTP) for many highly expressed genes, such as those for ribosomal RNA (rRNA). Second, it triggers the RelA/SpoT Homologue (RSH) enzymes to synthesize the alarmone (p)ppGpp, which then directly interacts with RNA polymerase to alter its promoter specificity, leading to a massive shift in the global transcriptome.[2][3]
Comparative Transcriptional Response
The hallmark of the stringent response is a dramatic reallocation of cellular resources from growth-related activities to survival and biosynthesis.[3][4] Treatment with this compound or induction of the stringent response via amino acid starvation results in a conserved pattern of gene expression changes across different bacterial species.
| Gene Category / Pathway | Transcriptional Response to GTP Depletion / Stringent Response | Rationale |
| Ribosome Biogenesis | Strongly Downregulated | Conserves energy and resources by halting the production of the protein synthesis machinery. Includes rRNA, tRNA, and ribosomal protein genes.[2][4] |
| Translation Factors | Downregulated | Reduces overall protein synthesis capacity in line with slower growth. |
| DNA Replication & Cell Division | Downregulated | Arrests the cell cycle to conserve resources until conditions improve.[3] |
| Amino Acid Biosynthesis | Strongly Upregulated | Cells attempt to synthesize required amino acids that are perceived to be scarce.[2][4] |
| Stress Response | Upregulated | General stress sigma factors (e.g., RpoS) and genes for coping with oxidative stress, heat shock, etc., are induced to enhance survival.[4] |
| Nutrient Transport | Upregulated | Increased expression of transporters to scavenge for alternative nutrient sources. |
| Virulence Factors | Variably Regulated | In many pathogens, the stringent response is linked to the expression of virulence factors, but this is species- and context-dependent.[5] |
| Motility & Flagellar Synthesis | Downregulated | Conserves significant energy by inhibiting movement. |
Experimental Protocols
Transcriptomic analysis via RNA sequencing (RNA-seq) is the standard method for investigating the global transcriptional response to antibiotic treatment. The following outlines a typical workflow.
Key Experiment: Bacterial RNA-Sequencing (RNA-seq) Workflow
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures (e.g., Bacillus subtilis, Escherichia coli) in appropriate liquid media to mid-logarithmic phase (OD600 ~0.4-0.6).
-
Treat cultures with a sub-inhibitory concentration of the antibiotic (e.g., this compound) or a control solvent for a defined period (e.g., 15-30 minutes) to capture the primary transcriptional response.
-
Harvest cells rapidly by centrifugation at 4°C.
-
-
RNA Extraction:
-
Immediately stabilize RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) or by flash-freezing cell pellets in liquid nitrogen.
-
Lyse cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit) or phenol-chloroform extraction.
-
Treat with DNase I to remove contaminating genomic DNA.
-
-
Ribosomal RNA (rRNA) Depletion:
-
Remove highly abundant rRNA (which can constitute >90% of total RNA) using a commercially available kit (e.g., Ribo-Zero for Bacteria) to enrich for mRNA transcripts.
-
-
Library Preparation and Sequencing:
-
Fragment the enriched mRNA to a suitable size (e.g., ~200 bp).
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align reads to the reference bacterial genome using an aligner like STAR or Bowtie2.[6]
-
Quantify gene expression by counting the number of reads mapping to each annotated gene (e.g., using htseq-count).[6]
-
Perform differential expression analysis between treated and control samples using packages like DESeq2 or edgeR to identify significantly up- and down-regulated genes.[6]
-
Conclusion
This compound and other antibiotics that inhibit GTP biosynthesis induce a powerful and highly conserved transcriptional program known as the stringent response. This response is characterized by a widespread downregulation of genes involved in growth, such as those for ribosome synthesis, and a concomitant upregulation of genes required for stress survival and amino acid biosynthesis. Understanding this transcriptional signature provides deep insights into bacterial adaptation strategies and highlights the intricate network connecting metabolism with gene regulation. For drug development, the genes and pathways consistently upregulated during this stress response may represent novel targets for combination therapies aimed at overcoming bacterial persistence and tolerance.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stringent response - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Validation of Decoyinine as a chemical probe for studying nucleotide metabolism
A Comprehensive Guide to the Validation and Comparison of Decoyinine for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the precise control of nucleotide pools is paramount for sustaining life. Nucleotides serve as the fundamental building blocks of DNA and RNA, act as energy currency, and participate in a myriad of signaling pathways. The ability to dissect and understand the complexities of nucleotide metabolism is crucial for advancing our knowledge of various physiological and pathological processes, including cancer, viral infections, and immune responses. Chemical probes, small molecules that selectively modulate the function of specific proteins, are indispensable tools in this endeavor. This guide provides a comprehensive validation and comparison of this compound, a chemical probe used to study guanine nucleotide metabolism, offering researchers a detailed resource to inform their experimental design and data interpretation.
This compound: A Specific Inhibitor of GMP Synthetase
This compound, also known as Angustmycin A, is a nucleoside antibiotic that has been identified as a potent and specific inhibitor of GMP synthetase (GMPS).[1][2] GMPS catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), a precursor for all guanine nucleotides (GDP, GTP, and dGTP). By inhibiting GMPS, this compound effectively depletes the intracellular pool of guanine nucleotides, thereby impacting numerous cellular processes that are dependent on these molecules, such as DNA and RNA synthesis, signal transduction, and protein synthesis.
This compound acts as a non-competitive and reversible inhibitor of GMP synthase, with a reported half-maximal inhibitory concentration (IC50) of 17.3 µM.[1][3] Its mechanism of action makes it a valuable tool for investigating the specific roles of guanine nucleotides in various cellular contexts.
Comparison with Alternative Probes for Nucleotide Metabolism
While this compound offers a specific means to perturb guanine nucleotide synthesis at the level of GMP synthetase, other small molecules are commonly used to study nucleotide metabolism by targeting different enzymes in the pathway. The most prominent among these are mycophenolic acid (MPA) and ribavirin. It is crucial to understand that these are not direct alternatives to this compound for inhibiting GMP synthetase but rather target a different, upstream enzyme: inosine monophosphate dehydrogenase (IMPDH).
IMPDH is responsible for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the substrate for GMP synthetase. By inhibiting IMPDH, both MPA and ribavirin also lead to the depletion of guanine nucleotides. However, their point of intervention is different from that of this compound, which can be a critical factor in experimental design and interpretation.
| Feature | This compound | Mycophenolic Acid (MPA) | Ribavirin (as Ribavirin Monophosphate) |
| Target Enzyme | GMP Synthetase (GMPS) | Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine Monophosphate Dehydrogenase (IMPDH) |
| Mechanism of Action | Non-competitive, reversible inhibitor of GMPS[1] | Reversible, uncompetitive inhibitor of IMPDH[4] | Competitive inhibitor of IMPDH[5] |
| Potency (IC50/Ki) | IC50 = 17.3 µM for GMPS[1][3] | Potent inhibitor of IMPDH | Competitive inhibitor of IMPDH |
| Primary Effect | Depletion of GMP, GDP, GTP | Depletion of XMP, leading to GMP, GDP, GTP depletion | Depletion of XMP, leading to GMP, GDP, GTP depletion |
| Selectivity | Selective for GMP synthetase[2] | Selective for IMPDH | Also has other antiviral mechanisms |
| Off-Target Effects | Limited data available | - | Can be incorporated into RNA and DNA, leading to mutations |
Table 1: Comparison of this compound with Other Inhibitors of Guanine Nucleotide Synthesis.
Experimental Protocols for Validation of this compound
To rigorously validate this compound as a chemical probe in a specific experimental system, a series of biochemical and cell-based assays should be performed.
GMP Synthetase Activity Assay (Colorimetric)
This assay measures the activity of GMP synthetase by detecting the production of glutamate, a byproduct of the reaction.
Materials:
-
Purified GMP Synthetase
-
Xanthosine 5'-monophosphate (XMP)
-
ATP
-
Glutamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Glutamate dehydrogenase
-
NAD+
-
Diaphorase
-
Resazurin
-
This compound and other inhibitors
-
96-well microplate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, XMP, ATP, and glutamine.
-
Add purified GMP synthetase to initiate the reaction.
-
In parallel, set up reactions containing varying concentrations of this compound or other inhibitors.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
To measure glutamate production, add a detection reagent containing glutamate dehydrogenase, NAD+, diaphorase, and resazurin.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the absorbance at 570 nm. The decrease in absorbance is proportional to the amount of glutamate produced and thus to the GMP synthetase activity.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Quantification of Intracellular Guanine Nucleotides by HPLC-MS/MS
This method allows for the precise measurement of intracellular concentrations of GMP, GDP, and GTP, providing direct evidence of this compound's effect on the guanine nucleotide pool.
Materials:
-
Cell culture reagents
-
This compound
-
Methanol (ice-cold)
-
Internal standards (e.g., stable isotope-labeled guanine nucleotides)
-
HPLC-MS/MS system
Procedure:
-
Culture cells to the desired density and treat with varying concentrations of this compound for a specified time.
-
Harvest the cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding ice-cold methanol.
-
Add internal standards to the cell extracts.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant containing the nucleotides by HPLC-MS/MS.
-
Separate the nucleotides using a suitable HPLC column and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the intracellular concentrations of GMP, GDP, and GTP relative to the internal standards and cell number or protein content.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a chemical probe to its target protein in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Antibodies against GMP synthetase
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to separate the soluble and aggregated protein fractions.
-
Analyze the amount of soluble GMP synthetase in each sample by Western blotting using a specific antibody.
-
Binding of this compound to GMP synthetase is expected to stabilize the protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Visualizing the Impact of this compound
To better understand the mechanism of action of this compound and its place among other inhibitors of nucleotide metabolism, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Figure 1: De Novo Guanine Nucleotide Synthesis Pathway and Points of Inhibition.
Figure 2: Experimental Workflow for Validating this compound.
Figure 3: Logical Relationship of Chemical Probes for Studying Guanine Nucleotide Metabolism.
Conclusion
This compound stands as a valuable and specific chemical probe for interrogating the roles of GMP synthetase and the downstream guanine nucleotide pool in cellular physiology and disease. Its distinct mechanism of action, targeting the final step of de novo GMP synthesis, provides a complementary tool to more commonly used IMPDH inhibitors like mycophenolic acid and ribavirin. By employing the rigorous validation protocols outlined in this guide, researchers can confidently utilize this compound to dissect the intricate network of nucleotide metabolism and uncover novel insights into a wide range of biological questions. The careful selection of the appropriate chemical probe, based on a clear understanding of its target and mechanism, is paramount for generating robust and reproducible data in the quest to unravel the complexities of the cell.
References
- 1. amsbio.com [amsbio.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Decoyinine Target Validation: A Comparative Guide Using CRISPR/Cas9 Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decoyinine's performance against other alternatives, supported by experimental data, with a focus on validating its molecular target, Guanosine Monophosphate Synthase (GMPS), using CRISPR/Cas9 technology.
Introduction to this compound and Target Validation
This compound, an adenosine analog, is a known inhibitor of GMP synthase (GMPS), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] By inhibiting GMPS, this compound depletes intracellular pools of guanosine triphosphate (GTP), a molecule essential for a myriad of cellular processes, including DNA and RNA synthesis, signal transduction, and protein synthesis.[3][4] This depletion has been shown to impede the growth of cancer cells, making GMPS an attractive target for therapeutic intervention.[5]
Target validation is a critical step in drug development to ensure that a drug's therapeutic effects are mediated through its intended molecular target. The advent of CRISPR/Cas9 genome editing technology has revolutionized this process, offering a precise and efficient tool to validate drug targets by creating specific gene knockouts.[6][7] This guide explores the use of CRISPR/Cas9 to validate GMPS as the target of this compound and compares this compound with other GMPS inhibitors.
Comparison of GMP Synthase Inhibitors
This compound is a non-competitive and reversible inhibitor of GMPS.[2] Its efficacy can be compared with other known GMPS inhibitors, such as mizoribine and psicofuranine. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are key parameters for comparing the potency of these inhibitors.
| Inhibitor | Inhibition Type | Organism/Cell Line | Ki | IC50 | Reference |
| This compound | Non-competitive | E. coli | 54.1 µM | - | [2] |
| Mizoribine | Competitive | E. coli | 1.8 µM | - | [2] |
| l-XMP | Competitive | E. coli | 7.5 µM | - | [2] |
| Psicofuranine | - | Human | - | 17.3 µM | [8] |
| This compound | - | Human | - | 46.5 µM | [8] |
| AZD1152 | Reversible | Candidatus Liberibacter asiaticus | 4.05 µM | - | [8] |
| Folic Acid | Reversible | Candidatus Liberibacter asiaticus | 51.98 µM | - | [8] |
CRISPR/Cas9-Based Target Validation of this compound
The gold standard for validating the target of a drug is to demonstrate that cells lacking the target protein are resistant to the drug's effects. CRISPR/Cas9 technology allows for the precise knockout of the GMPS gene.
Experimental Workflow
A typical workflow for validating GMPS as the target of this compound using CRISPR/Cas9 involves the following steps:
Expected Outcomes
-
GMPS Knockout Confirmation: Sequencing of the targeted genomic region in the knockout cell lines will show insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon. Western blot analysis will confirm the absence of the GMPS protein.
-
Resistance to this compound: Wild-type cells treated with this compound will exhibit a dose-dependent decrease in cell viability. In contrast, the GMPS knockout cells are expected to show significant resistance to this compound, as the drug's target is absent. This differential response provides strong evidence that GMPS is the primary target of this compound.
A study on prostate cancer cells demonstrated that shRNA-mediated knockdown of GMPS led to a significant reduction in cell growth, which could be rescued by the addition of exogenous guanosine.[5] This finding supports the on-target effect of GMPS inhibition. The same study also showed that this compound treatment mimicked the effect of GMPS knockdown, reducing the growth of prostate cancer cells.[5]
Signaling Pathways and Cellular Effects
The inhibition of GMPS by this compound leads to the depletion of intracellular GTP pools. GTP is a vital substrate for numerous cellular processes.
GMP Synthesis Pathway
The de novo synthesis of GMP is a multi-step process, with GMPS catalyzing the final step.
Downstream Effects of GTP Depletion
The reduction in GTP levels caused by this compound affects numerous GTP-dependent cellular processes:
-
DNA and RNA Synthesis: GTP is a direct precursor for RNA synthesis and is converted to dGTP for DNA synthesis. GTP depletion can therefore arrest the cell cycle.[3]
-
Signal Transduction: GTP is essential for the function of G-proteins, which are key regulators of numerous signaling pathways that control cell growth, differentiation, and survival.[4] Depletion of GTP can impair the function of oncogenic signaling pathways.
-
Protein Synthesis and Trafficking: GTP provides the energy for several steps in protein synthesis and is required for vesicular transport.[4]
-
Apoptosis: Prolonged GTP depletion has been shown to induce apoptosis in certain cell types.[9][10]
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of GMPS in Melanoma Cells
This protocol outlines the key steps for generating GMPS knockout melanoma cell lines.
1. sgRNA Design and Plasmid Construction:
- Design at least two single guide RNAs (sgRNAs) targeting a critical exon of the human GMPS gene using a publicly available design tool.
- Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
2. Transfection of Melanoma Cells:
- Culture human melanoma cells (e.g., A375) to 70-80% confluency.
- Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent.
3. Selection and Clonal Isolation:
- 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
- After selection, perform limiting dilution to isolate single-cell clones.
4. Knockout Validation:
- Genomic DNA Analysis: Extract genomic DNA from individual clones. Amplify the targeted region by PCR and sequence the amplicons to identify clones with frameshift-inducing indels.
- Western Blot: Lyse the validated knockout clones and wild-type control cells. Perform Western blotting using an anti-GMPS antibody to confirm the absence of the protein.
This compound Treatment and Phenotypic Assays
1. Cell Treatment:
- Seed wild-type and validated GMPS knockout melanoma cells in 96-well plates.
- Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
2. Cell Viability Assay (MTT):
- Add MTT reagent to each well and incubate.
- Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
3. Apoptosis Assay (Annexin V/PI Staining):
- Harvest the treated cells.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
The use of CRISPR/Cas9 technology provides a powerful and definitive method for validating GMP synthase as the molecular target of this compound. By demonstrating that the knockout of the GMPS gene confers resistance to this compound, researchers can confidently attribute the anti-cancer effects of this compound to its on-target activity. This validation is a crucial step in the further development of this compound and other GMPS inhibitors as potential cancer therapeutics. The comparative data and detailed protocols provided in this guide are intended to facilitate further research in this promising area of drug discovery.
References
- 1. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTP depletion synergizes the anti-proliferative activity of chemotherapeutic agents in a cell type-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-scale GMP-compliant CRISPR-Cas9-mediated deletion of the glucocorticoid receptor in multivirus-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prolonged depletion of guanosine triphosphate induces death of insulin-secreting cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis in ischemic renal injury: roles of GTP depletion and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Decoyinine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Decoyinine, a nucleoside analog and GMP synthase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles with side-shields, and a suitable respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2004-04-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃N₅O₄ | [2][4][5] |
| Formula Weight | 279.25 g/mol | [4][5] |
| Melting Point | 198-200°C | [1][3] |
| Density | 1.87 g/cm³ | [1][3] |
| Solubility | DMSO: 50 mg/mLH₂O: 6.67 mg/mL | [4] |
| Storage Temperature | -20°C | [2][3][6] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
- Unused or expired this compound solid should be kept in its original container and treated as hazardous waste.
- Liquid waste containing this compound (e.g., solutions in DMSO or water) must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
2. Decontamination of Labware:
- Glassware and equipment that have come into contact with this compound should be decontaminated.
- Rinse the contaminated surfaces thoroughly with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by water).
- The rinsate should be collected and disposed of as hazardous liquid waste.
- After the initial rinse, wash the labware with soap and water.
3. Handling Spills:
- In the event of a spill, evacuate the immediate area to avoid inhalation of dust.
- Ensure adequate ventilation.
- Wear full PPE, including a respirator.
- For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
- For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth).[1]
- The absorbent material should be collected in a sealed container for hazardous waste disposal.
- Decontaminate the spill area by scrubbing with alcohol, and collect the decontamination materials for disposal.[1]
4. Final Disposal:
- All this compound waste, both solid and liquid, must be disposed of in accordance with local, state, and federal regulations.[1]
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Decoyinine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Decoyinine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound, a nucleoside analog and an inhibitor of GMP synthase, is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Adherence to the following personal protective equipment (PPE) and handling protocols is critical to mitigate risks.
Hazard Classification and Exposure Limits
A thorough understanding of the hazard classification of this compound is the foundation of a robust safety plan. Due to the lack of specific established Occupational Exposure Limits (OELs), a conservative approach based on the compound's toxicological profile is recommended.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) |
| Warning | H315: Causes skin irritation |
| Eye Irritant (Category 2A) |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| Warning | H335: May cause respiratory irritation |
| Occupational Exposure | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | In the absence of a specific OEL, it is prudent to handle this compound as a potent compound and minimize exposure to the lowest reasonably achievable level. |
| Occupational Exposure Band (OEB) | Category 3 | Based on its irritant properties and as a GMP synthase inhibitor, an OEB of 10-100 µg/m³ is a conservative estimate for control purposes. |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound in solid (powder) and solution forms.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (Weighing, Aliquoting) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile gloves. Ensure gloves are compatible with any cleaning solvents. | Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities. | Laboratory coat. Consider a disposable gown for extensive handling. | NIOSH-approved N95 or higher-rated respirator. |
| Handling this compound in Solution (e.g., DMSO, Water) | Chemical Fume Hood | Nitrile gloves. Check chemical resistance for the specific solvent. | Safety glasses with side shields or safety goggles. | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
Glove Selection Considerations:
Since no specific permeation data for this compound is available, glove selection should be based on the solvents used.
| Glove Material | Suitability for DMSO | Suitability for Water | General Recommendation |
| Nitrile | Fair to Good (breakthrough times can vary) | Excellent | Recommended for most applications. Change gloves frequently, especially when working with DMSO. |
| Latex | Poor | Good | Not recommended due to potential for allergic reactions and poor chemical resistance to some organic solvents. |
| Neoprene | Good | Excellent | A viable alternative to nitrile gloves. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. As this compound is a GMP synthase inhibitor and potentially cytotoxic, all waste should be treated as hazardous chemical waste.
Caption: A logical flow for the safe disposal of this compound waste.
Experimental Protocol: Inhibition of Bacillus subtilis Growth
This protocol provides a general framework for an experiment investigating the inhibitory effects of this compound on bacterial growth.
1. Preparation of Materials:
-
Bacillus subtilis culture
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mg/mL in sterile water or DMSO)
-
Sterile culture tubes or 96-well microplates
-
Spectrophotometer
2. Procedure:
-
Inoculate a fresh culture of Bacillus subtilis in LB broth and grow to early logarithmic phase (OD600 ≈ 0.2-0.4).
-
Prepare serial dilutions of the this compound stock solution in sterile LB broth to achieve the desired final concentrations.
-
In a sterile 96-well plate or culture tubes, add the Bacillus subtilis culture.
-
Add the different concentrations of this compound to the respective wells/tubes. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plate/tubes at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every hour for 6-8 hours) to monitor bacterial growth.
7. Data Analysis:
-
Plot the OD600 values against time for each concentration of this compound.
-
Determine the minimum inhibitory concentration (MIC) of this compound.
By implementing these safety and logistical protocols, research institutions can ensure the well-being of their personnel and maintain a safe and productive laboratory environment when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
